Adamantane-1,3-diamine dihydrochloride
Description
Overview of the Adamantane (B196018) Scaffold in Contemporary Chemistry
The adamantane molecule (C₁₀H₁₆) is the smallest unit of the diamondoid series, a class of hydrocarbons with a structure resembling a fragment of the diamond lattice. aps.org This unique cage-like structure is the basis for its widespread use in modern chemistry.
The adamantane scaffold is characterized by its exceptional rigidity and a well-defined three-dimensional geometry. mdpi.com Composed of three fused cyclohexane (B81311) rings in the chair conformation, its structure is virtually strain-free and conformationally locked. This rigidity is a prized attribute in molecular design, as it allows chemists to create molecules with predictable shapes and orientations of functional groups. Furthermore, the adamantane moiety is notably lipophilic (fat-soluble), a property that can be leveraged to modify the bioavailability and pharmacokinetic profiles of larger molecules. mdpi.comnih.gov The combination of its bulk, rigidity, and lipophilicity makes the adamantane scaffold a crucial component for developing new materials and therapeutic agents. researchgate.net
| Property | Description | Significance in Molecular Design |
| Structure | Tricyclic hydrocarbon (C₁₀H₁₆); the smallest diamondoid. | Provides a robust, cage-like core. |
| Rigidity | Conformationally locked; minimal flexibility. | Ensures predictable geometry and orientation of substituents. mdpi.com |
| Lipophilicity | High affinity for nonpolar environments. | Can enhance passage through biological membranes or improve solubility in organic media. nih.gov |
| Symmetry | High (Td point group), leading to specific substitution patterns. | Influences the physical and chemical properties of its derivatives. |
| Thermal Stability | High, due to its strain-free diamond-like structure. | Useful for creating materials that must withstand high temperatures. |
Adamantane was first identified in crude oil in 1933. nih.gov However, its study remained limited until 1957, when Paul von Ragué Schleyer developed a practical method for its synthesis through the Lewis-acid induced rearrangement of tetrahydrodicyclopentadiene. nih.gov This breakthrough made adamantane widely available and catalyzed a surge in research. The field of adamantane chemistry expanded rapidly, particularly in medicinal chemistry, following the discovery in 1964 that 1-aminoadamantane hydrochloride (amantadine) possessed potent antiviral activity against Influenza A viruses. nih.gov This discovery marked the birth of adamantane's application in drug development and spurred the investigation of a wide array of its derivatives for various scientific applications. nih.gov
| Year | Milestone | Significance |
| 1933 | Adamantane is first isolated from petroleum. nih.gov | Initial discovery of the molecule in nature. |
| 1957 | Paul von Ragué Schleyer devises a practical, high-yield synthesis. nih.gov | Made adamantane widely accessible for research, fueling further studies. |
| 1964 | The antiviral activity of amantadine (B194251) (1-aminoadamantane) is reported. nih.gov | Established adamantane derivatives as a significant class of bioactive molecules. |
Specific Focus on Adamantane-1,3-diamine (B81992) Dihydrochloride (B599025) as a Research Compound
Adamantane-1,3-diamine dihydrochloride is the salt form of 1,3-diaminoadamantane, a derivative where two amino groups are attached to two of the four equivalent bridgehead (tertiary) carbon atoms of the adamantane cage. The dihydrochloride form enhances its stability and solubility in certain solvents for research purposes.
The substitution of functional groups at the 1 and 3 positions of the adamantane core is a common strategy in chemical synthesis. Unlike 1,2-disubstituted adamantanes, which are chiral, the 1,3-disubstitution pattern results in an achiral molecule. nih.gov This symmetry makes Adamantane-1,3-diamine a particularly effective and predictable rigid spacer or building block. nih.gov The two primary amine groups are held in a fixed, well-defined spatial relationship, which is a critical feature for applications in polymer science and supramolecular chemistry, where precise molecular architecture is paramount. The inherent nature of this disubstituted derivative provides high selectivity in reactions, reducing the likelihood of forming unwanted byproducts. acs.org
Adamantane-1,3-diamine is a versatile building block in organic synthesis. The two reactive amine groups can participate in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Its rigid structure is particularly valuable in materials science. For instance, it serves as a key monomer in the interfacial polymerization process to create advanced polyamide membranes. researchgate.netablesci.com The inclusion of the bulky, rigid adamantane unit into the polymer backbone can modify the network structure of the membrane, influencing its porosity and selectivity for applications such as water desalination. researchgate.netablesci.com Furthermore, its derivatives have been used to synthesize colorless polyimides with high glass transition temperatures and excellent optical transparency for optoelectronic applications. rsc.org
Scope and Significance of Current Academic Research
Current research on this compound and its free base form spans several areas of chemistry and materials science. Its primary significance lies in its role as a specialized building block for creating materials with tailored properties.
Key research areas include:
Advanced Polymers: Scientists are incorporating Adamantane-1,3-diamine into polymers like polyimides to enhance thermal stability, mechanical strength, and optical clarity. rsc.org These high-performance materials are candidates for applications in aerospace and electronics.
Membrane Science: The compound is used to fabricate high-performance nanofiltration and reverse osmosis membranes. Research focuses on regulating the membrane's internal structure by incorporating the adamantane moiety to achieve higher water flux and specific ion selectivity. researchgate.netablesci.com
Supramolecular Chemistry and Crystal Engineering: The rigid, diamine structure is used to construct metal-organic frameworks (MOFs) and other coordination polymers. The predictable geometry of the molecule helps in designing porous materials with potential applications in gas storage and catalysis.
Catalysis: The adamantane scaffold is explored for its potential to create unique catalytic environments due to its defined structure.
The ongoing research highlights the compound's value not as an end-product itself, but as a crucial intermediate that imparts unique and desirable properties—namely rigidity, thermal stability, and defined three-dimensional structure—to a wide range of advanced materials and complex molecules.
| Research Area | Application of Adamantane-1,3-diamine | Resulting Properties |
| Polymer Chemistry | Monomer for synthesizing semi-alicyclic polyimides. rsc.org | High thermal stability (Tg 285–440 °C), optical transparency. rsc.org |
| Membrane Science | Amine monomer in interfacial polymerization for polyamide membranes. researchgate.netablesci.com | Regulation of membrane network structure to control selectivity. researchgate.netablesci.com |
| Coordination Chemistry | Ligand for synthesizing metal-organic frameworks. | Formation of stable, porous crystalline structures. |
| Organic Synthesis | Rigid building block for complex molecules. | Provides steric bulk and a defined three-dimensional scaffold. nih.gov |
Contribution to Fundamental Organic Chemistry
The rigid framework of adamantane-1,3-diamine, readily generated from its dihydrochloride salt, is a key feature exploited in fundamental organic chemistry. Unlike flexible aliphatic or aromatic diamines, the fixed spatial relationship between the two amino groups provides a predictable and constrained environment for chemical reactions.
Scaffold for Synthesis: It serves as a robust building block for the synthesis of more complex molecules. Its rigid nature allows for the precise positioning of functional groups, which is crucial in the design of molecules with specific shapes and properties. The diamine can be derivatized through reactions typical of primary amines, such as acylation, alkylation, and condensation, to create a wide array of novel structures.
Coordination Chemistry: In coordination chemistry, adamantane-1,3-diamine functions as a bidentate ligand. The fixed distance and orientation of the nitrogen atoms allow it to form stable complexes with metal ions. These metal complexes are of interest for their potential catalytic activities and unique structural properties. The adamantane cage provides steric bulk that can influence the coordination geometry and reactivity of the metal center.
Supramolecular Chemistry: The well-defined structure of adamantane derivatives makes them ideal components for building larger, self-assembling supramolecular structures. The ability of the amino groups to form hydrogen bonds, combined with the hydrophobic nature of the adamantane cage, drives the formation of ordered assemblies such as cages, polymers, and host-guest complexes.
Emerging Applications in Interdisciplinary Scientific Fields
The unique properties of this compound have led to its application in several interdisciplinary areas, bridging chemistry with materials science and medicinal chemistry.
Materials Science: A significant application of adamantane-1,3-diamine is in the creation of advanced polymer membranes. It has been used as a monomer in the interfacial polymerization process to construct high-performance polyamide nanofiltration membranes. The bulky and rigid adamantane structure creates a more porous and thicker selective layer compared to traditional monomers, which can enhance water permeance while maintaining high rejection rates for dyes and salts. The use of this diamine addresses challenges in creating membranes that can effectively separate different solutes.
Medicinal Chemistry: Adamantane derivatives have a long history in medicinal chemistry, with the parent compound being a key component in several approved drugs. wikipedia.org this compound serves as a precursor for the synthesis of novel bioactive molecules. The adamantane cage is known to be lipophilic, which can improve a drug candidate's ability to cross cell membranes. Researchers are exploring derivatives of adamantane-1,3-diamine for a range of potential therapeutic applications, including as antiviral and antibacterial agents. The rigid scaffold allows for the precise orientation of pharmacophores, potentially leading to higher potency and selectivity for biological targets.
Structure
2D Structure
Properties
IUPAC Name |
adamantane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9;;/h7-8H,1-6,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXXSCYTYFTSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181140 | |
| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26562-81-2 | |
| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026562812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-diamine, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adamantane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Ii. Advanced Synthetic Methodologies for Adamantane 1,3 Diamine Dihydrochloride
Established Synthetic Routes and Mechanistic Insights
The primary and most well-established pathway for the synthesis of Adamantane-1,3-diamine (B81992) dihydrochloride (B599025) commences with adamantane (B196018) itself. This route involves a two-step sequence: the selective dibromination of the adamantane core, followed by a nucleophilic amination reaction.
Bromination-Amination Pathway from Adamantane
This synthetic strategy hinges on the initial functionalization of the adamantane cage at the 1 and 3 positions, which are the tertiary bridgehead carbons. These positions are sterically accessible and electronically favored for electrophilic substitution.
The synthesis of 1,3-dibromoadamantane (B19736) is a critical first step, and its efficiency relies on the careful control of reaction conditions and the choice of brominating agents and catalysts. nih.gov The direct bromination of adamantane can lead to a mixture of mono-, di-, and poly-brominated products. Therefore, achieving high selectivity for the 1,3-disubstituted product is a key challenge.
The selective synthesis of 1,3-dibromoadamantane from adamantane has been the subject of extensive research, with various methods developed to maximize yield and purity. Key parameters that are optimized include the choice of brominating agent, the catalyst system, reaction temperature, and reaction time.
Common brominating agents include elemental bromine, N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The reactivity and selectivity of these reagents can be tuned by the reaction conditions. For instance, the use of liquid bromine often requires careful temperature control to avoid over-bromination. wikipedia.org A patent describes a method using excess liquid bromine at elevated temperatures (85-110 °C) for several hours to achieve a high yield of 1-bromoadamantane (B121549), which can be further brominated to the 1,3-dibromo derivative. wikipedia.org Another approach utilizes DBDMH as a green brominating reagent in trichloromethane, offering milder reaction conditions and high yields of up to 91% for 1-bromoadamantane. researchgate.net
The table below summarizes various optimized conditions for the synthesis of brominated adamantanes, providing a comparative overview of different methodologies.
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Bromine | None (excess) | 85-110 | 9 | 1-Bromoadamantane | 93 | wikipedia.org |
| 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65-70 | 24-36 | 1-Bromoadamantane | up to 91 | researchgate.net |
| Bromotrichloromethane (B165885) | Mo(CO)₆ | 140-160 | 5-10 | 1-Bromoadamantane | 90-99 | google.com |
| Bromine | Aluminum tribromide | Reflux | Short | 1,3-Dibromoadamantane | Not specified | rsc.org |
| Tetrabromomethane | Iron compounds | Not specified | Not specified | Bromine-substituted adamantanes | Not specified | researchgate.net |
Catalyst systems play a pivotal role in directing the regioselectivity of the bromination of adamantane. Lewis acids are commonly employed to facilitate the electrophilic substitution at the tertiary bridgehead positions. Friedel-Crafts-type catalysts, such as aluminum trichloride (B1173362) (AlCl₃) and aluminum tribromide (AlBr₃), are effective in promoting the gradual replacement of the tertiary C-H bonds with bromine. rsc.org The use of AlBr₃ can lead to the clean formation of 1,3,5,7-tetrabromoadamantane, indicating its high activity. rsc.org By controlling the stoichiometry of the catalyst and the reaction time, the formation of 1,3-dibromoadamantane can be favored.
Iron compounds have also been investigated as catalysts for the bromination of adamantane using tetrabromomethane as the brominating agent. researchgate.net Furthermore, a molybdenum hexacarbonyl (Mo(CO)₆) catalyzed process using bromotrichloromethane has been reported to be highly efficient for the synthesis of 1-bromoadamantane, which is a precursor to 1,3-dibromoadamantane. google.com This method boasts high yields under relatively mild conditions compared to uncatalyzed reactions. google.com The choice of catalyst can significantly influence the product distribution, with some systems favoring mono-bromination while others promote di- or poly-bromination.
The conversion of 1,3-dibromoadamantane to Adamantane-1,3-diamine is achieved through a nucleophilic substitution reaction. A particularly effective method involves the use of urea (B33335) in the presence of a strong acid, such as trifluoroacetic acid.
The amination of 1,3-dibromoadamantane with urea in trifluoroacetic acid proceeds via a mechanism analogous to the Ritter reaction. wikipedia.orgorganic-chemistry.orgnrochemistry.com The strong acidity of trifluoroacetic acid is crucial for this transformation. wikipedia.orgnih.gov
The reaction mechanism is initiated by the protonation of one of the bromine atoms in 1,3-dibromoadamantane by trifluoroacetic acid, which facilitates its departure as a leaving group and leads to the formation of a tertiary adamantyl carbocation at the 1-position. This stable carbocation is then attacked by the nucleophilic nitrogen atom of urea. organic-chemistry.orgnrochemistry.com The resulting intermediate subsequently undergoes tautomerization and hydrolysis during the work-up to yield the corresponding amine. The process is repeated at the 3-position to afford 1,3-diaminoadamantane.
The use of urea as the nitrogen source is advantageous due to its ready availability and low cost. Trifluoroacetic acid serves not only as a potent catalyst but also as a solvent in some cases, promoting the dissolution of the reactants and facilitating the reaction. nih.gov The final product is typically isolated as the dihydrochloride salt by treating the diamine with hydrochloric acid.
Amination of 1,3-Dibromoadamantane
Mechanistic Analysis of SN1 Substitution in Amination
The introduction of amino groups onto the adamantane skeleton at the tertiary bridgehead positions (C1 and C3) frequently proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. masterorganicchemistry.comwikipedia.org This pathway is favored due to the inherent stability of the adamantyl carbocation and the steric hindrance that prevents a bimolecular (SN2) attack. masterorganicchemistry.com
The SN1 mechanism involves a stepwise process:
Formation of a Carbocation: The reaction is initiated by the departure of a leaving group from a 1,3-disubstituted adamantane precursor (e.g., 1,3-dibromoadamantane). This is the rate-determining step and results in the formation of a tertiary carbocation at the bridgehead carbon. wikipedia.orglibretexts.org
Carbocation Stability: Bridgehead carbocations, like the 1-adamantyl cation, are generally stable. Although they cannot achieve the ideal trigonal planar geometry that maximizes hyperconjugation, the cage-like structure distributes the positive charge, rendering the intermediate sufficiently stable to form. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: An amination reagent, acting as a nucleophile, then attacks the electrophilic carbocation. This step is typically fast and leads to the formation of the new carbon-nitrogen bond. masterorganicchemistry.com
Alternative Synthetic Approaches and Their Limitations
Several classical methods have been established for the preparation of adamantane-1,3-diamine. These routes often involve multiple steps and start from different functionalized adamantane derivatives. researchgate.net
Azide (B81097) Reduction Methods
This synthetic route involves the initial formation of 1,3-diazidoadamantane (B13406841). Typically, a precursor such as 1,3-dibromoadamantane undergoes nucleophilic substitution with an azide salt, like sodium azide. The resulting 1,3-diazidoadamantane is then reduced to the target diamine. researchgate.net Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. While effective, this method involves the use of potentially explosive azide intermediates, which requires careful handling.
Carboxylic Acid Derivatization and Hofmann Degradation
The Hofmann degradation provides a pathway from adamantane-1,3-dicarboxylic acid. researchgate.net The process begins with the conversion of the dicarboxylic acid into its corresponding diamide (B1670390), for instance, by reaction with thionyl chloride followed by ammonia. The resulting adamantane-1,3-dicarboxamide (B1582562) is then subjected to the Hofmann rearrangement using an alkaline solution of bromine or chlorine. This reaction transforms the amide groups into amino groups, yielding adamantane-1,3-diamine. researchgate.net A significant limitation is the multi-step nature of the sequence and the use of stoichiometric amounts of halogen.
Hydrolysis of Diacetylamino Derivatives
A common and effective method for synthesizing adamantane-1,3-diamine involves the hydrolysis of 1,3-diacetylaminoadamantane. researchgate.netresearchgate.net The diacetylated intermediate can be prepared directly from adamantane hydrocarbons through a one-pot oxidation and subsequent Ritter reaction using nitric acid and acetonitrile (B52724). researchgate.net The final step is the hydrolysis of the acetyl groups, which is typically carried out in an acidic medium. This acidic hydrolysis directly yields the diamine salt, such as the dihydrochloride, in high purity. researchgate.net
Reduction of 1,3-Diazides and 1,3-Dinitroadamantane (B8710938)
As mentioned previously, the reduction of 1,3-diazidoadamantane is a viable route. researchgate.net An alternative precursor is 1,3-dinitroadamantane. researchgate.netgoogle.com This dinitro derivative can be prepared by the direct nitration of adamantane under high-temperature and high-pressure conditions using nitric acid. google.com The subsequent reduction of the two nitro groups to amino groups is typically achieved through catalytic hydrogenation, often employing catalysts like Raney Nickel in an alcohol solvent. researchgate.netgoogle.com The main limitations of this approach are the harsh conditions required for the initial nitration and the often low yield of the dinitro compound. google.com
Table 1: Comparison of Alternative Synthetic Approaches
| Method | Starting Material | Key Intermediate(s) | Key Transformation(s) |
|---|---|---|---|
| Azide Reduction | 1,3-Dihaloadamantane | 1,3-Diazidoadamantane | Nucleophilic substitution, Azide reduction |
| Hofmann Degradation | Adamantane-1,3-dicarboxylic acid | Adamantane-1,3-dicarboxamide | Amidation, Hofmann rearrangement |
| Hydrolysis | Adamantane | 1,3-Diacetylaminoadamantane | Ritter reaction, Amide hydrolysis |
| Nitro Reduction | Adamantane | 1,3-Dinitroadamantane | Nitration, Nitro group reduction |
Modern Advancements in Synthetic Strategies
Recent efforts in synthetic chemistry have focused on developing more efficient, scalable, and environmentally benign routes to adamantane derivatives. researchgate.net For Adamantane-1,3-diamine, advancements include the development of shorter reaction pathways and improved yields.
One notable modern approach involves the direct amination of 1,3-dibromoadamantane with urea in a high-boiling-point solvent. This method provides a more direct conversion, avoiding multiple intermediate isolation steps. The process benefits from a simple reaction setup and purification sequence involving acidification, neutralization, and extraction, leading to a high yield of the final product. google.com This strategy is advantageous due to its operational simplicity and reduced number of steps. google.com
Environmentally Benign Synthesis Protocols
In recent years, the development of environmentally conscious synthetic methods has become a priority in chemical manufacturing. For Adamantane-1,3-diamine, a notable advancement is a synthesis route that is described as clean and environmentally friendly. google.com This method involves the reaction of 1,3-dibromoadamantane with urea in a high-boiling-point solvent. google.com The advantages of this approach include a short reaction pathway, simple operational procedures, and mild reaction conditions. google.com
The use of urea as the aminating agent is a key feature of this greener protocol. The process is followed by separation and purification steps involving acidification, neutralization, and extraction to yield the final product. google.com This method avoids harsh reagents and minimizes the production of hazardous waste, aligning with the objectives of green chemistry. google.com While traditional methods for synthesizing diamines can involve toxic reagents like hydrogen cyanide or explosive materials such as sodium azide, newer approaches seek to utilize more benign substances. nih.gov
High-Yield and Scalable Production Methods
The development of high-yield and scalable methods is crucial for the industrial viability of Adamantane-1,3-diamine dihydrochloride. One of the most widely reported and effective methods is the bromination-amination route. This two-step process begins with the bromination of adamantane to produce 1,3-dibromoadamantane, which is then followed by amination. This method is noted for its high yield, which can reach 71.2% per step, and its operational simplicity.
A significant advantage of the bromination-amination method is its proven industrial scalability, with batch yields reported to exceed 100 grams. Another scalable method involves the reaction of 1,3-dibromoadamantane with urea in a high-boiling-point solvent, which also boasts a high product yield. google.com The purification process for this method involves acidification, neutralization, and extraction. google.com Hydrolysis of 1,3-diacetylamino derivatives and the Hofmann degradation of adamantane-1,3-dicarboxylic acid diamide are also established methods for preparing adamantane-1,3-diamines. researchgate.net
| Method | Starting Material | Key Reagents | Reported Yield | Scalability Notes |
|---|---|---|---|---|
| Bromination-Amination | Adamantane | Bromine, Urea, Trifluoroacetic Acid | ~72% | Feasible for industrial scale; batch yields >100 g reported. |
| Urea-based Amination | 1,3-Dibromoadamantane | Urea, High-boiling-point solvent | High | Described as having a high product yield suitable for production. google.com |
| Hofmann Degradation | Adamantane-1,3-dicarboxylic acid | SOCl₂, Ammonia | 89% (for the diamide intermediate) | A known route for preparation. researchgate.netchemicalbook.com |
Total Synthesis Approaches from Acyclic, Monocyclic, or Bicyclic Precursors
The construction of the rigid adamantane cage from simpler, non-cage precursors represents a significant challenge in organic synthesis. These "ground-up" or total synthesis strategies are crucial for creating substituted adamantane derivatives that are not easily accessible through direct functionalization of the parent hydrocarbon. nih.gov
From Acyclic Precursors: The first total synthesis of an adamantane derivative was achieved starting from acyclic materials, specifically formaldehyde (B43269) and dimethyl malonate. This approach demonstrates the feasibility of constructing the complex tricyclic system from simple, linear chains, although it can be a multi-step process. nih.gov
From Monocyclic Precursors: A more common and often more efficient strategy involves the cyclization of substituted monocyclic compounds. For example, a substituted monocyclic enamine can be used as a key intermediate. This approach circumvents some of the challenges associated with direct functionalization of the adamantane core. nih.gov
Iii. Derivatization and Chemical Reactivity of Adamantane 1,3 Diamine Dihydrochloride
Chemical Transformations of Amino Groups
The primary amino groups of adamantane-1,3-diamine (B81992) are nucleophilic centers that readily participate in reactions common to aliphatic amines. Their transformation allows for the introduction of diverse functionalities onto the rigid diamondoid framework.
The oxidation of the amino groups on the adamantane (B196018) scaffold can lead to various nitrogen-containing functional groups. While direct oxidation of adamantane-1,3-diamine is not extensively detailed, the reactivity can be inferred from related adamantyl amines. For instance, the oxidation of N-adamantylanilines with reagents like meta-chloroperoxybenzoic acid results in the formation of stable aminoxyl radicals. nih.gov This methodology has been successfully applied to prepare adamantyl-substituted aminoxyls from their corresponding secondary amine precursors. nih.gov
The conversion of primary amines to nitro compounds is a more general oxidative transformation. This can be achieved using various oxidizing agents. For example, dinitrogen pentoxide has been used to oxidize heterocyclic amines, with a proposed mechanism involving intermediate nitramine and nitroso species. colab.ws Other methods for oxidizing aromatic amines to their corresponding nitro compounds involve reagents such as sodium perborate, providing a potential route for the functionalization of adamantane-based amines. organic-chemistry.org The application of these methods to adamantane-1,3-diamine would be expected to yield 1,3-dinitroadamantane (B8710938) or related oxidized species.
Functional group interconversion is a key strategy in multi-step synthesis. In the context of adamantane-1,3-diamine, reduction reactions are most prominently featured in its synthesis from other 1,3-disubstituted adamantanes. One of the primary synthetic routes to adamantane-1,3-diamine involves the reduction of 1,3-dinitroadamantane. researchgate.net This reaction directly converts the nitro groups into the desired primary amino groups.
The nucleophilic nature of the amino groups in adamantane-1,3-diamine allows for a wide range of substitution reactions, leading to the formation of amides, Schiff bases, and other derivatives.
Amide Formation: Acylation of adamantane-1,3-diamine with carboxylic acids or their derivatives (like acyl chlorides) yields the corresponding bis-amides. For example, the reaction of adamantane with nitric acid and acetonitrile (B52724) can lead to the formation of N,N′-(adamantane-1,3-diyl)diacetamide through a Ritter reaction followed by oxidation. researchgate.net More direct acylation can be achieved under standard conditions, such as the Schotten-Baumann reaction, which has been used to synthesize various amides from adamantane-based amines and acyl chlorides. nih.govnih.gov
Schiff Base Formation: The condensation reaction between the primary amino groups of adamantane-1,3-diamine derivatives and aldehydes or ketones is a common method to form bis(Schiff base) derivatives. echemcom.com These reactions typically occur under reflux in a suitable solvent like ethanol, sometimes with a catalyst such as pyridine. samipubco.com The resulting imine (C=N) bond is a key linkage in various fields, including coordination chemistry and materials science. nih.gov A variety of aromatic aldehydes can be used to synthesize a library of adamantane-containing Schiff bases. echemcom.comsamipubco.com
Coordination Chemistry and Ligand Design
The unique structural properties of the adamantane cage—namely its rigidity, steric bulk, and thermal stability—make adamantane-1,3-diamine an attractive scaffold for the design of ligands in coordination chemistry.
With two amino groups held in a fixed spatial orientation by the rigid adamantane framework, adamantane-1,3-diamine can function as a bidentate ligand. A bidentate ligand is one that can bind to a central metal ion through two donor atoms simultaneously, forming a chelate ring. This chelation effect often leads to enhanced thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands.
Adamantane-based molecules with two coordinating moieties (such as imidazole (B134444) or amine groups) at the 1 and 3 positions serve as effective bidentate building blocks for assembling supramolecular structures. nih.gov The rigid spacer prevents conformational flexibility, allowing for more predictable and controlled formation of coordination polymers. nih.gov This principle is fundamental in crystal engineering, where such ligands are used to construct extended one-, two-, or three-dimensional networks.
The adamantane framework plays a crucial role in stabilizing the metal complexes it forms. Its bulky nature provides steric hindrance around the metal center, which can protect the metal ion from further reactions, control its coordination number, and influence the geometry of the complex. The rigidity of the adamantane spacer is a key factor in dictating the final architecture of coordination polymers; for example, subtle changes in the ligand's bulkiness can determine whether the final structure is a one-dimensional chain or a two-dimensional sheet. nih.gov
Adamantane-based ligands, including Schiff bases and hydrazones derived from adamantyl amines, have been used to synthesize complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). nih.govnih.govresearchgate.net Characterization of these complexes confirms the coordination of the nitrogen donor atoms to the metal center. nih.gov The electron-rich and structurally stable nature of the adamantane group makes it an ideal component for ligands in transition metal catalysis and materials science. scholaris.ca
Formation of Hybrid and Conjugated Structures
A series of novel adamantane-isothiourea hybrid derivatives have been synthesized and characterized. These compounds are typically prepared through the reaction of an N-(adamantan-1-yl)carbothioamide with various benzyl (B1604629) or substituted benzyl bromides in the presence of a base like anhydrous potassium carbonate. mdpi.comnih.gov The resulting structures combine the bulky, lipophilic adamantane cage with the versatile isothiourea moiety. mdpi.comnih.govresearchgate.net
The synthesis generally involves a two-step process. First, 1-adamantyl isothiocyanate is reacted with a cyclic secondary amine (e.g., morpholine (B109124) or 1-phenylpiperazine) to form the corresponding N-(adamantan-1-yl)carbothioamide. mdpi.com Subsequently, this intermediate is reacted with an appropriate arylmethyl bromide to yield the final S-arylmethyl derivative. mdpi.com
Table 1: Synthesis of Adamantane-Isothiourea Hybrid Derivatives
| Starting Material | Reagent | Product |
|---|---|---|
| N-(adamantan-1-yl)morpholine-4-carbothioamide | Benzyl bromide | 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidate |
These hybrid molecules have garnered interest due to their potential biological activities, including antimicrobial and hypoglycemic properties. mdpi.comnih.govresearchgate.net The structural integrity of these compounds is typically confirmed using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. mdpi.comnih.gov
The synthesis of adamantane-based amides and carboxamides is a well-established area of research, driven by the interesting biological activities exhibited by these compounds. mdpi.comresearchgate.netnih.gov A common synthetic route involves the reaction of an adamantane-containing amine with a carboxylic acid or its derivative. nih.gov
For example, N-(adamantan-1-yl)amides can be synthesized in good yields (70–90%) by reacting 1-bromoadamantane (B121549) with carboxylic acid amides in the presence of manganese salts or complexes as catalysts. researchgate.netpleiades.online Another approach involves the amide coupling reaction of 1-adamantyl carbonyl chloride or 1-adamantyl acetic acid with various amines under standard conditions, often using a coupling agent like EDCI and a base such as triethylamine. nih.gov
The reaction conditions for these syntheses can be optimized to achieve high yields. For instance, the N-adamantylation of primary carboxamides and sulfonamides can be efficiently achieved using a stoichiometric amount of 1-adamantanol (B105290) in the presence of a catalytic amount of aluminum triflate. researchgate.net
Table 2: Synthesis of Adamantyl Carboxamide Derivatives
| Adamantane Precursor | Amine/Amide | Coupling Conditions | Product |
|---|---|---|---|
| 1-Adamantane carbonyl chloride | Corresponding amine | Triethylamine, DCM | Adamantyl carboxamide |
| 1-Adamantane carboxylic acid | Corresponding amine | EDCI, DMAP, Triethylamine, DCM | Adamantyl carboxamide |
These synthetic methods provide access to a diverse range of adamantane-based amides and carboxamides, which are valuable for screening for various biological activities. mdpi.comnih.gov
The formation of N-(hetero)aryl derivatives of adamantane-containing amines is a crucial transformation in medicinal chemistry, as these scaffolds are present in numerous biologically active molecules. Copper-catalyzed amination reactions have proven to be a powerful tool for constructing the C(sp²)–N bond in these systems. mdpi.com
The early 21st century witnessed a resurgence in Ullmann-type C-N cross-coupling reactions, largely due to the development of efficient copper-based catalytic systems. mdpi.comwikipedia.org This "renaissance" has provided a valuable alternative to the more commonly used palladium-catalyzed Buchwald-Hartwig amination. mdpi.comresearchgate.net These modern Ullmann reactions can often be performed under milder conditions than their traditional counterparts, which required harsh reaction conditions and stoichiometric amounts of copper. mdpi.comwikipedia.org
The copper-catalyzed N-arylation of adamantane-containing amines, including diamines, has been extensively studied. mdpi.comresearchgate.net For instance, the N,N′-diarylation of adamantane-containing diamines can be achieved using various iodobenzenes with a CuI catalyst. mdpi.comresearchgate.net The choice of ligand is often crucial for achieving high yields, which can range from 50% to 79% depending on the specific substrates and ligands used. mdpi.com
Table 3: Examples of Copper-Catalyzed N-Arylation of Adamantane Diamines
| Adamantane Diamine | Aryl Halide | Catalyst System | Product Yield |
|---|---|---|---|
| Diamine 85 | Iodobenzene | CuI / Ligand L1 or L2 | 50-79% |
The Chan-Lam reaction, which utilizes arylboronic acids as the arylating agent in the presence of a copper catalyst, offers another viable pathway for the N-arylation of adamantane-containing amines. mdpi.comresearchgate.net
The success of modern copper-catalyzed amination reactions is heavily reliant on the design and use of appropriate ligands. mdpi.comnih.gov These ligands coordinate to the copper center, modulating its reactivity and stability, which in turn influences the efficiency and scope of the catalytic process. mdpi.comrsc.org The ligands employed in these reactions can be broadly categorized into three main groups: N,N-ligands, N,O-ligands, and O,O-ligands. mdpi.com
N,N-Ligands: This class includes bidentate nitrogen-containing ligands such as diamines (e.g., ethylenediamine, cyclohexanediamine (B8721093) derivatives) and phenanthrolines. mdpi.comnih.gov Diamine ligands, in particular, have been shown to be highly effective in promoting copper-catalyzed cross-coupling reactions under mild conditions. nih.govrsc.org
N,O-Ligands: These ligands feature both nitrogen and oxygen donor atoms. Examples include α-amino acids and salicylamides. mdpi.comnih.gov
O,O-Ligands: Ligands with two oxygen donor atoms, such as 1,3-diketones (e.g., acetylacetonate), have also been successfully used in copper catalysis. mdpi.comnih.gov
The choice of ligand can significantly impact the outcome of the reaction, and often, the optimal ligand depends on the specific substrates being coupled. mdpi.com For the N-arylation of adamantane-containing amines, various ligands from these classes have been explored to maximize product yields. mdpi.com
N-(hetero)aryl Derivatives through Catalytic Amination
Copper-Catalyzed Amination (Ullmann Chemistry Renaissance)
Application in N,N′-Diarylation of Diamines
The synthesis of N,N′-diaryl derivatives of diamines, including those with an adamantane core, is a significant transformation in organic chemistry. One prominent method for achieving this is the Chan-Lam coupling reaction. Research has been conducted to optimize the conditions for the N,N'-diarylation of various diamines, including adamantane-containing structures, using arylboronic acids. researchgate.net
In a study focused on the N,N′-diarylation of several diamines, conditions were optimized using p-tolylboronic acid. The established optimal conditions involved using four equivalents of p-tolylboronic acid and three equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. researchgate.net These reactions demonstrated that diamines, including those with structures analogous to adamantane diamine, can provide good to high yields of the N,N′-diarylated products, ranging from 46-80%. researchgate.net The reactivity of the amines was found to be strongly dependent on their specific structure. researchgate.net The Chan-Lam reaction is considered a valuable method for introducing aryl substituents to adamantane-containing diamines. researchgate.net
Table 1: Conditions for N,N′-Diarylation of Diamines via Chan-Lam Coupling researchgate.net
| Parameter | Condition |
|---|---|
| Arylating Agent | p-tolylboronic acid (4 equiv.) |
| Base | DBU (3 equiv.) |
| Copper Source | Copper(II) acetate (B1210297) (20 mol %) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 25°C |
| Reaction Time | 24 h |
| Product Yield | 46-80% |
Palladium-Catalyzed Amination
Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgsnnu.edu.cn This reaction couples amines with aryl halides or pseudohalides and has become a preferred method over harsher, traditional techniques due to its mild conditions and broad substrate scope. wikipedia.orgsnnu.edu.cn Adamantane-containing amines, including adamantane-1,3-diamine, are utilized in these reactions to synthesize novel molecules with potential pharmacological applications. mdpi.com
The utility of adamantane-containing amines has been demonstrated in the palladium-catalyzed amination of various dichloroquinolines. mdpi.comnih.gov In these studies, researchers investigated the reaction of amines with different steric bulk at the nitrogen atom with isomeric dichloroquinolines to determine the optimal conditions for selective mono- and diamination. nih.gov
The typical catalytic system for these reactions involves a palladium(0) source, such as Pd(dba)₂, and a phosphine (B1218219) ligand. mdpi.com The choice of ligand is crucial for the reaction's success. Ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) have been successfully applied in many cases. nih.gov However, for more sterically hindered amines or for achieving diamination, more electron-rich and bulky ligands like 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos) may be required. mdpi.comnih.gov The reactions are generally carried out in a solvent like dioxane with a base, typically sodium tert-butoxide (tBuONa). mdpi.com
For example, the palladium-catalyzed amination of 2,8-dichloroquinoline (B1298113) with a less sterically hindered adamantane-containing amine using a BINAP ligand yielded the monoaminated product in 64% yield. nih.gov However, attempts to achieve diamination with the same system were unsuccessful, leading to inseparable mixtures. mdpi.comnih.gov Switching the ligand to the more electron-donating DavePhos in an attempt to facilitate diamination resulted in an N,N-diarylation side product instead of the desired diamino compound. mdpi.com The selectivity and yield of these amination reactions are highly dependent on the positions of the chlorine atoms on the quinoline (B57606) ring, the steric hindrance of the adamantane amine, and the specific palladium-ligand system employed. nih.govnih.gov
Table 2: Representative Conditions for Palladium-Catalyzed Amination mdpi.com
| Component | Details |
|---|---|
| Substrate | Isomeric Dichloroquinolines |
| Amine | Adamantane-containing amines (1-4 equiv.) |
| Palladium Source | Pd(dba)₂ (4-8 mol%) |
| Ligand | BINAP or DavePhos (4.5-9 mol%) |
| Base | Sodium tert-butoxide (tBuONa) |
| Solvent | Dioxane |
| Temperature | Reflux |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Adamantane-1,3-diamine dihydrochloride (B599025) |
| p-tolylboronic acid |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Copper(II) acetate |
| Acetonitrile (MeCN) |
| Dichloroquinolines |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂) |
| 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) |
| 2-dicyclohexylphosphino-2'-dimethylaminobiphenyl (DavePhos) |
| Sodium tert-butoxide (tBuONa) |
Iv. Advanced Characterization Techniques for Adamantane 1,3 Diamine Dihydrochloride and Its Derivatives
Spectroscopic Analysis
Spectroscopic analysis is a cornerstone in the chemical characterization of adamantane (B196018) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information. NMR spectroscopy is unrivaled for elucidating the precise connectivity and three-dimensional structure of the carbon and proton framework. IR spectroscopy offers a direct method for identifying functional groups and observing their interactions within the molecule. UV-Vis spectroscopy, while less informative for the saturated adamantane core itself, becomes critical in studying the electronic transitions of complexes formed by adamantane-based ligands.
NMR spectroscopy is the most powerful tool for the structural elucidation of adamantane derivatives. researchgate.net The inherent symmetry of the adamantane cage often simplifies the spectra, but substitution can lead to complex signal patterns that require advanced one-dimensional and two-dimensional techniques for complete assignment. researchgate.net
Proton NMR (¹H NMR) spectroscopy is fundamental for verifying the structural integrity and assessing the symmetry of the adamantane cage. In the parent adamantane molecule, the high Td symmetry results in only two proton signals corresponding to the methine (CH) and methylene (B1212753) (CH₂) groups. chemicalbook.com
For Adamantane-1,3-diamine (B81992), the substitution at two bridgehead positions (C1 and C3) reduces the molecular symmetry. This results in a more complex spectrum compared to unsubstituted adamantane. The protons on the adamantane cage typically appear in the aliphatic region between 1.5 and 2.5 ppm. The presence of the ammonium (B1175870) groups in the dihydrochloride (B599025) salt influences the chemical shifts of nearby protons due to inductive effects, causing them to shift downfield. The symmetry of the 1,3-disubstituted pattern still leads to characteristic signal multiplicities that can be used to confirm the substitution pattern.
Table 1: Representative ¹H NMR Chemical Shifts for Adamantane and its Amino Derivatives
| Compound | Protons | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|---|
| Adamantane | CH | 1.87 | broad singlet |
| CH₂ | 1.76 | broad singlet | |
| Amantadine (B194251) (1-aminoadamantane) | CH (bridgehead) | 2.05 | - |
| CH₂ | 1.76 - 1.42 | multiplet | |
| NH₂ | 1.28 | singlet | |
| Adamantane-1,3-diamine (free base) | CH₂ (adjacent to N) | 2.30 | multiplet |
| CH (bridgehead) | 2.87 | singlet | |
| CH₂ | 2.26 | multiplet |
Note: Data is compiled from various sources and solvents (typically CDCl₃). Chemical shifts for Adamantane-1,3-diamine dihydrochloride are expected to show downfield shifts for protons near the -NH₃⁺ groups.
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of the molecule. The parent adamantane molecule shows two distinct signals for its methine and methylene carbons due to its high symmetry. chemicalbook.com The introduction of amino groups at the 1 and 3 positions in Adamantane-1,3-diamine breaks this symmetry, leading to a greater number of signals. The carbon atoms directly bonded to the nitrogen atoms (C1 and C3) are significantly shifted downfield. The other bridgehead and methylene carbons also exhibit distinct chemical shifts, allowing for the complete elucidation of the carbon framework.
Table 2: Representative ¹³C NMR Chemical Shifts for Adamantane and its Derivatives
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
|---|---|---|
| Adamantane | CH | 28.46 |
| CH₂ | 37.85 | |
| 1-Adamantanecarboxylic acid | C-1 (bridgehead with COOH) | 40.7 |
| CH (other bridgeheads) | 28.1 | |
| CH₂ (adjacent to C-1) | 36.3 | |
| CH₂ (beta to C-1) | 38.9 |
Note: Data is compiled from various sources and solvents. The signals for this compound would reflect the 1,3-substitution pattern and the electronic influence of the ammonium groups.
Due to the number of similar C-H bonds in the adamantane cage, the ¹H and ¹³C NMR spectra can exhibit significant signal overlap, making unambiguous assignments challenging. Two-dimensional (2D) NMR techniques are essential for resolving these complexities. researchgate.net
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduemerypharma.com By analyzing the cross-peaks in a COSY spectrum, it is possible to trace the connectivity of the proton network throughout the adamantane skeleton, which is invaluable for assigning the various methylene and methine protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹J coupling). sdsu.eduemerypharma.com HSQC is a powerful tool for definitively assigning carbon signals based on the more easily differentiated proton signals (or vice versa). youtube.com It allows for the direct mapping of the proton assignments onto the carbon framework.
Together, COSY and HSQC provide a comprehensive and reliable method for the complete assignment of all proton and carbon resonances in complex adamantane derivatives like this compound. researchgate.net
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum is dominated by absorptions corresponding to the adamantane cage and the ammonium groups.
The key vibrational modes observed are:
N-H⁺ Stretching: The protonated amino groups (-NH₃⁺) give rise to a very broad and strong absorption band in the region of 2800-3200 cm⁻¹. This broadness is due to hydrogen bonding and the various stretching vibrations of the ammonium group.
C-H Stretching: The C-H bonds of the adamantane cage produce strong, sharp peaks in the 2850-2960 cm⁻¹ region. libretexts.orgpressbooks.pub These are characteristic of sp³-hybridized C-H bonds. libretexts.org
N-H⁺ Bending: The bending vibrations of the ammonium group typically appear around 1500-1600 cm⁻¹.
C-H Bending: The scissoring and rocking vibrations of the CH₂ groups in the cage structure occur in the fingerprint region, typically around 1450 cm⁻¹. libretexts.org
The presence of the broad N-H⁺ stretching band and the sharp C-H stretching bands provides clear evidence for the structure of this compound.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Adamantane Cage C-H | Stretching | 2850 - 2960 | Strong, Sharp |
| Ammonium N-H⁺ | Stretching | 2800 - 3200 | Strong, Broad |
| Ammonium N-H⁺ | Bending | 1500 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. uzh.ch The saturated hydrocarbon framework of adamantane itself does not possess chromophores that absorb light in the typical UV-Vis range (200-800 nm). nih.gov Consequently, a UV-Vis spectrum of this compound is largely uninformative.
However, this technique becomes highly valuable when the diamine functions as a ligand to form coordination complexes with transition metal ions. researchgate.net The interaction between the lone pairs of the nitrogen atoms and the d-orbitals of a metal center can give rise to new electronic transitions that are observable by UV-Vis spectroscopy. illinois.edu These transitions can include:
d-d Transitions: These involve the excitation of an electron from one d-orbital to another within the metal center. These absorptions are typically weak and appear in the visible region of the spectrum, often imparting color to the complex. illinois.edu
Ligand-to-Metal Charge Transfer (LMCT): This involves the excitation of an electron from a ligand-based orbital to a metal-based orbital. LMCT bands are generally very intense and often occur in the UV or near-UV region. illinois.eduresearchgate.net
By analyzing the position (λ_max) and intensity of these absorption bands, researchers can gain valuable information about the coordination environment, geometry, and electronic structure of the metal complexes formed by adamantane-1,3-diamine and its derivatives. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| Adamantane |
| Adamantane-1,3-diamine |
| This compound |
| Amantadine |
Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of adamantane-1,3-diamine and its derivatives. As a soft ionization technique, ESI-MS is particularly well-suited for analyzing thermally labile and polar molecules, converting them into gas-phase ions with minimal fragmentation. ub.edu
For this compound, analysis in positive ion mode would typically show a prominent peak corresponding to the protonated free base, [C₁₀H₁₈N₂ + H]⁺, or related species, allowing for the unambiguous confirmation of its molecular weight.
Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is selected and subjected to collision-induced dissociation. The resulting fragmentation pattern provides a molecular fingerprint. The rigid adamantane cage is typically stable, but fragmentation can occur via specific pathways. researchgate.net For adamantane-1,3-diamine derivatives, characteristic fragmentation would involve the cleavage of bonds adjacent to the nitrogen atoms or the loss of amine-containing fragments.
Table 1: Predicted ESI-MS Fragmentation Data for Adamantane-1,3-diamine
| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 167.15 | [M+H]⁺ | Protonated parent molecule |
| 150.13 | [M-NH₂]⁺ | Loss of an amino group radical |
Note: The data in this table is illustrative of expected fragmentation patterns.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the solid-state structure of this compound and its derivatives, including coordination geometries, stereochemistry, and intermolecular interactions.
Confirmation of Coordination Geometry in Metal Complexes
Adamantane-1,3-diamine can act as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form metal complexes. X-ray crystallography is essential for unambiguously determining the coordination geometry of these complexes. By analyzing the diffraction pattern of a single crystal, researchers can calculate the precise bond lengths, bond angles, and torsion angles.
This analysis confirms the coordination number of the metal center and its geometry, which is often a distorted polyhedron (e.g., tetrahedral or octahedral), depending on the metal and other coordinating ligands. nih.gov The "bite angle" of the adamantane-1,3-diamine ligand (the N-Metal-N angle) is a critical parameter that influences the stability and reactivity of the complex.
Table 2: Illustrative Crystallographic Data for a Hypothetical Metal Complex of Adamantane-1,3-diamine
| Parameter | Value | Significance |
|---|---|---|
| Metal-N1 Bond Length | 2.15 Å | Defines the distance between the metal center and the first nitrogen atom. |
| Metal-N2 Bond Length | 2.18 Å | Defines the distance between the metal center and the second nitrogen atom. |
| N1-Metal-N2 Angle | 85.2° | The "bite angle" of the bidentate ligand. |
Crystalline-State Stereochemistry and Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science. Different polymorphs can have distinct physical properties. Adamantane derivatives are known to exhibit complex polymorphic behavior and undergo solid-state phase transitions. upc.eduucl.ac.uk
X-ray diffraction is the primary tool for identifying and characterizing different polymorphs. Each polymorphic form will produce a unique diffraction pattern, allowing for its unambiguous identification. Single-crystal X-ray diffraction can resolve the precise atomic arrangement within each polymorph, revealing differences in molecular conformation or packing that give rise to the phenomenon. This technique is crucial for understanding the stereochemistry of the adamantane cage and its substituents in the crystalline state.
Analysis of Hydrogen Bonding and Crystal Packing
In the crystal structure of this compound, hydrogen bonding plays a dominant role in directing the molecular packing. The ammonium groups (R-NH₃⁺) act as hydrogen bond donors, while the chloride ions (Cl⁻) act as acceptors. These strong N-H···Cl interactions create a robust, three-dimensional supramolecular network.
X-ray crystallography provides precise measurements of the distances and angles of these hydrogen bonds, which are critical for understanding the stability of the crystal lattice. nih.gov The analysis reveals how individual molecules assemble into larger architectures, influencing the material's macroscopic properties.
Table 3: Typical Hydrogen Bond Parameters in Amine Hydrochlorides
| Interaction | Typical Distance (D···A) | Typical Angle (D-H···A) |
|---|
D = Donor Atom (N); A = Acceptor Atom (Cl)
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, chlorine) in a purified sample of this compound. This method provides experimental verification of the compound's empirical formula and is a crucial checkpoint for assessing its purity.
The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₁₀H₂₀Cl₂N₂). A close agreement between the experimental and calculated values confirms the chemical composition and stoichiometry of the synthesized compound. weizmann.ac.il
**Table 4: Elemental Analysis Data for this compound (C₁₀H₂₀Cl₂N₂) **
| Element | Theoretical % | Experimental % (Illustrative) |
|---|---|---|
| Carbon (C) | 50.21% | 50.15% |
| Hydrogen (H) | 8.43% | 8.51% |
| Nitrogen (N) | 11.71% | 11.65% |
V. Computational and Theoretical Studies of Adamantane 1,3 Diamine Dihydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For adamantane (B196018) derivatives, these studies reveal detailed information about their intrinsic stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules with high accuracy. d-nb.info It is particularly effective for studying adamantane-based compounds due to its balance of computational cost and precision. srce.hrnih.gov
Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. mdpi.com For adamantane derivatives, DFT methods are essential for predicting accurate molecular geometries. srce.hr
Studies on related adamantane structures, such as the 1,3-adamantanediyl dication (C₁₀H₁₄²⁺), have been performed using the B3LYP/6–31G** level of theory. nih.govnih.gov These calculations identified the 1,3-dication, with its two bridgehead tertiary carbocationic centers, as the most stable isomer among several possibilities. nih.govresearchgate.net The rigid, strain-free chair conformation of the interlocked cyclohexane (B81311) rings in the adamantane core is a key feature of its structure. nih.gov While experimental data for the dihydrochloride (B599025) salt is limited, DFT provides reliable predictions for its structural parameters. The agreement between DFT-optimized geometries and experimental data for the parent adamantane molecule is generally very good. srce.hr
| Structural Parameter | Description | Significance in Adamantane-1,3-diamine (B81992) Dihydrochloride |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT calculations predict C-C and C-N bond lengths, reflecting the stability of the rigid cage and the nature of the amine group attachment. |
| Bond Angles | The angle formed between three connected atoms. | Defines the tetrahedral geometry of the carbon atoms within the adamantane framework and the orientation of the amine substituents. |
| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Characterizes the fixed chair conformation of the cyclohexane rings that constitute the adamantane core. |
The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between these two orbitals is known as the HOMO-LUMO gap (Egap), a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. mdpi.com The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. irjweb.com DFT calculations are a standard method for determining the energies of these frontier orbitals and thus predicting the molecule's electronic behavior. irjweb.com
| Parameter | Description | Chemical Implication |
|---|---|---|
| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. | Represents the molecule's capacity to donate electrons; higher energy indicates a better electron donor. |
| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Represents the molecule's capacity to accept electrons; lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between E_LUMO and E_HOMO. | Indicates chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. irjweb.com |
Computational methods, particularly DFT, are highly effective for predicting spectroscopic parameters, which aids in the structural elucidation of molecules. rsc.org The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a common tool for confirming molecular structures. rsc.orgnrel.gov
DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy, often with deviations of less than 1-2 ppm for ¹³C shifts compared to experimental data. d-nb.infonih.gov Theoretical studies on the related 1,3-adamantanediyl dication have successfully calculated its ¹³C NMR chemical shifts. nih.govnih.gov These calculations showed significant deshielding for the carbocationic bridgehead carbons (C1 and C3), which is a characteristic feature of such charged species. nih.gov
| Predicted ¹³C NMR Chemical Shifts (δ) for 1,3-Adamantanediyl Dication nih.gov | |
|---|---|
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1, C3 (Carbocationic Centers) | 323.2 |
| C2 | 70.1 |
| C4, C10 | 49.6 |
| C5, C7, C9 | 31.1 |
| C6, C8 | 49.6 |
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The adamantane cage itself is exceptionally rigid, meaning its core structure does not have different conformers. nih.gov Therefore, for Adamantane-1,3-diamine dihydrochloride, conformational analysis primarily focuses on the orientation of the two amino groups (-NH₃⁺) attached to the bridgehead carbons.
Density Functional Theory (DFT) Investigations
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ksu.edu.sa By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, offering insights into conformational changes, stability, and intermolecular interactions. semanticscholar.org
For adamantane derivatives, MD simulations can be used to understand how the molecule behaves in a biological environment, for example, its interaction with a protein's binding site. ksu.edu.sa These simulations can track key parameters such as Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure, and Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. semanticscholar.org Although specific MD studies on this compound are not widely documented, the technique has been applied to other adamantane-containing compounds to investigate their dynamic properties and stability in simulated physiological environments. ksu.edu.sasemanticscholar.org
Receptor-Ligand Binding Stability and Interaction Mechanism
Molecular Dynamics (MD) simulations are pivotal in assessing the stability of a ligand bound to a receptor and elucidating the mechanism of interaction. In a study of an adamantane derivative, 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-f[4-(2-methyoxyphenyl)piprazin-1yl]-methylg-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT), MD simulations over 100 nanoseconds were used to analyze its complex with an analgesic protein glutamate (B1630785) receptor (PDB ID: 4MF3). ksu.edu.sabohrium.com The results indicated that the ligand remained bound to the protein in a stable conformation throughout the simulation. ksu.edu.sa
The stability of this protein-ligand complex was primarily governed by two major non-bonded interactions: van der Waals forces and Coulombic energy. ksu.edu.sa The Coulombic energy, in particular, showed a significant contribution, helping the complex achieve a minimized and stable global energy state. ksu.edu.sa The interaction analysis identified specific amino acid residues forming key interactions with the adamantane derivative, including Glu14, Asp175, Ser174, Tyr197, and Glu15. ksu.edu.sa
Protein-Ligand Dynamics and Conformational Changes
The dynamics of the protein and the ligand upon binding are crucial for understanding the stability and function of the complex. Analysis of the Root Mean Square Deviation (RMSD) of the protein's backbone atoms in both its unbound (apo) and ligand-bound states provides a measure of structural stability over time. ksu.edu.sa For the AFT-glutamate receptor complex, MD simulations showed that the system reached a stable conformation. ksu.edu.sa
Furthermore, examination of the trajectories at 20-nanosecond intervals revealed very little conformational change in the ligand while it was bound within the binding cavity of the receptor. ksu.edu.sa This lack of significant positional variation suggests a stable and tight binding of the adamantane derivative within the protein's active site. ksu.edu.sa The functions of many proteins are regulated through allostery, where binding at one site affects activity at another, often through conformational changes. nih.gov Computational studies help reveal these dynamic changes, which can occur on timescales from picoseconds to milliseconds. nih.govnih.gov
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is widely employed in drug design to screen for potential inhibitors and to understand their binding mechanisms. mdpi.comnih.gov Several studies have utilized molecular docking to investigate the potential biological activities of various adamantane derivatives. ksu.edu.sabohrium.comnih.govmdpi.com These studies help in identifying potential molecular targets and predicting the binding affinity of the compounds. ksu.edu.sanih.gov
Prediction of Binding Affinities and Modes
Molecular docking simulations provide quantitative predictions of binding affinity, typically expressed in kcal/mol, which indicates the strength of the interaction between a ligand and its target protein. ksu.edu.sa A lower binding energy generally suggests a more stable complex. For the adamantane derivative AFT, docking against the glutamate receptor (4MF3) predicted a strong binding affinity of -9.5 kcal/mol. ksu.edu.sa
In another study, various adamantane derivatives combined with resin acids were docked against Tyrosyl-DNA Phosphodiesterase 1 (TDP1), a potential cancer therapy target. mdpi.com The results showed that these compounds could inhibit TDP1 at micromolar concentrations, with predicted binding energies indicating effective interaction. mdpi.com Similarly, docking studies of adamantane-linked 1,2,4-triazole (B32235) derivatives with the 11β-HSD1 enzyme, implicated in diabetes and obesity, predicted binding affinity scores comparable to the native ligand, although they were unable to form interactions with key active site residues in their initial forms. nih.gov
| Adamantane Derivative | Molecular Target | Predicted Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-{[4-(2-methyoxyphenyl)piprazin-1yl]-methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT) | Glutamate Receptor (4MF3) | -9.5 | ksu.edu.sa |
| Dehydroabietylamine-Adamantane Conjugates | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Inhibition in 0.19–2.3 µM range | mdpi.com |
| Adamantane-linked 1,2,4-triazoles | 11β-HSD1 Enzyme | Scores similar to native ligand | nih.gov |
Identification of Molecular Targets
A key application of in silico screening and molecular docking is the identification of potential protein targets for a given compound. ksu.edu.sa For adamantane derivatives, these computational approaches have suggested several molecular targets, spanning a range of therapeutic areas.
Identified molecular targets for various adamantane-based compounds include:
Glutamate Receptor (4MF3): Identified as a potential target for analgesic activity. ksu.edu.sabohrium.com
Influenza A M2 Ion Channel: The established target for the antiviral activity of amantadine (B194251) and rimantadine (B1662185), and a focus of docking studies for new amino acid analogues. mdpi.com
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): A DNA repair enzyme and a target for novel anticancer agents. mdpi.com
11β-HSD1 Enzyme: An enzyme involved in metabolic syndromes, making it a target for anti-diabetic drugs. nih.gov
Structure-Activity Relationship (SAR) Exploration in Silico
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. researchgate.net In silico SAR, including Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to predict the activity of novel molecules based on their structural features. mdpi.com
For adamantane compounds, SAR studies have been conducted to optimize their inhibitory effects on specific targets. In one study focusing on Kv7.1/KCNE1 ion channels, chemical modifications at different positions of the adamantane scaffold were investigated. researchgate.net The results showed that introducing small, polar substituents at one end of the molecule reduced inhibition, whereas bulkier substituents were tolerated and could even enhance the apparent affinity. researchgate.net This study also found no direct correlation between the inhibitory effect and properties like hydrophobicity or molecular volume, highlighting the complexity of the interactions. researchgate.net
In another example, 3D-QSAR studies were performed on a series of nineteen amino acid analogues of amantadine and rimantadine to establish a relationship between their structure and antiviral activity against the influenza A virus. mdpi.com This modeling helps to reveal the structural requirements for activity and guide the design of more potent inhibitors. mdpi.com
Topological Classification of Solid-State Structures
The adamantane molecule (C₁₀H₁₆) is the parent structural fragment of diamond. rsc.org Its unique cage-like structure is known as an adamantane-type topology or scaffold. rsc.org This architecture is defined by a core of ten atoms, with four occupying bridgehead positions and six in bridging positions. rsc.org
This topological scaffold is not limited to the hydrocarbon but is found in a vast array of compounds across the periodic table, including numerous derivatives and purely inorganic analogs. rsc.org A prominent example of a derivative is urotropine (N₄(CH₂)₆), where the four bridgehead CH units of adamantane are replaced by isoelectronic nitrogen atoms. rsc.org One of the most well-known purely inorganic molecules with this topology is phosphorus pentoxide (P₄O₁₀). rsc.org The rigid and well-defined geometry of the adamantane scaffold makes it a valuable building block in supramolecular chemistry and materials science. rsc.org
Vi. Biological and Medicinal Chemistry Research Applications
Antiviral Activity and Mechanisms
The antiviral properties of adamantane (B196018) derivatives were among the first of their biological activities to be discovered and extensively studied. These compounds have shown efficacy against a variety of viruses, most notably influenza A.
Derivatives of adamantane, such as amantadine (B194251) and rimantadine (B1662185), have historically been used for the treatment and prophylaxis of influenza A virus infections. mdpi.comnih.gov Their mechanism of action is primarily linked to the inhibition of viral replication. While the core adamantane structure is crucial, functional groups attached to it significantly influence the antiviral potency. For instance, some amino acid derivatives of adamantane have demonstrated the ability to inhibit influenza A virus strains that are resistant to rimantadine. mdpi.com The adamantane moiety is thought to act as a carrier, transporting functional groups to the viral M2 protein, thereby inhibiting viral replication. mdpi.com Research has also explored the potential of adamantane derivatives against other viruses, including coronaviruses and poxviruses. nih.govnih.gov While the provided sources focus heavily on influenza and coronaviruses, the direct inhibition of Ebola virus replication by adamantane-1,3-diamine (B81992) dihydrochloride (B599025) is not extensively detailed in the available research.
The primary mechanism by which adamantane derivatives inhibit influenza A virus is by targeting the M2 proton channel, a crucial viral protein. mdpi.comfsu.edu This channel is essential for the uncoating of the virus within the host cell, a process that releases the viral genetic material and allows for replication. fsu.eduresearchgate.net The adamantane cage of compounds like amantadine and rimantadine physically blocks the M2 channel, preventing the influx of protons into the virion. google.comnih.govnih.gov This blockage halts the viral uncoating process and, consequently, inhibits viral replication. The interaction is specific, with the amino group of the adamantane derivative forming a hydrogen bond with serine-31 in the transmembrane domain of the M2 protein. google.com The rigid structure of the adamantane derivative allows it to fit snugly within the channel, effectively occluding it. nih.gov Mutations in the M2 protein can lead to resistance to these drugs. actanaturae.ruactanaturae.ru Beyond influenza, adamantane derivatives have been investigated for their ability to interfere with other viral proteins. For example, molecular docking studies have suggested that amantadine may block the viral E protein channel in coronaviruses, impairing viral propagation. nih.gov
Anticancer and Anti-proliferative Properties
The lipophilic nature and rigid structure of the adamantane cage have also made its derivatives attractive candidates for anticancer drug development. nih.govresearchgate.net
Numerous studies have demonstrated the cytotoxic effects of adamantane derivatives against a variety of human cancer cell lines. nih.govresearchgate.netnih.gov The anti-proliferative activity is often dependent on the specific chemical modifications of the adamantane scaffold. For example, certain adamantane-containing thiazole (B1198619) compounds have shown potent inhibitory activity against multiple human tumor cell lines. nih.govresearchgate.netnih.gov Similarly, adamantane-linked isothiourea derivatives have exhibited cytotoxic effects. nih.gov The table below summarizes the cytotoxic activity of some adamantane derivatives against various cancer cell lines.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines | Various human tumor cell lines | Potent inhibitory activity | nih.govresearchgate.netnih.gov |
| Adamantane-linked isothiourea derivatives | PC-3, HepG-2, MCF-7, HeLa | < 25 | acs.org |
| 1,3-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane | 45 different human cancer cell lines | < 3 | nih.gov |
| 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane | 48 different human cancer cell lines | < 3 | nih.gov |
| 2,2-bis(4-aminophenyl)adamantane | HT-29 (colon cancer) | 0.1 | nih.gov |
| 2,2-bis(4-aminophenyl)adamantane | KM-12 (colon cancer) | 0.01 | nih.gov |
| 2,2-bis(4-aminophenyl)adamantane | SF-295 (CNS cancer) | 0.059 | nih.gov |
| 2,2-bis(4-aminophenyl)adamantane | NCI/ADR-RES (breast cancer) | 0.079 | nih.gov |
The anticancer activity of adamantane derivatives is attributed to their interaction with various cellular targets involved in cancer progression. The specific mechanisms can vary depending on the derivative. For instance, some adamantane-based compounds function as tyrosine kinase inhibitors. nih.gov Molecular docking studies have suggested that certain adamantane-containing thiazole derivatives can occupy the active site of the SIRT1 enzyme, a histone deacetylase implicated in cancer. nih.govresearchgate.netnih.gov Other research has pointed to the induction of apoptosis and cell cycle arrest as mechanisms of action. For example, some diaminophenyladamantane derivatives have been shown to induce G1 arrest in colon cancer cells. nih.gov The interaction with sigma-2 receptors has also been linked to the anticancer activities of some adamantane derivatives. nih.gov
Antimicrobial and Antifungal Activity
In addition to their antiviral and anticancer properties, adamantane derivatives have demonstrated notable antimicrobial and antifungal activity. nih.govresearchgate.net The incorporation of the adamantane moiety into various chemical scaffolds has been shown to enhance their activity against a range of pathogens. mdpi.com
Research has shown that adamantane derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain adamantane-containing thiazole compounds have displayed potent broad-spectrum antibacterial activity. nih.govresearchgate.netnih.gov Similarly, adamantane-appended supramolecular self-associating amphiphiles have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. tandfonline.com The minimal inhibitory concentration (MIC) values for some of these derivatives indicate significant antibacterial potential. mdpi.com
Furthermore, several adamantane derivatives have exhibited antifungal properties, particularly against Candida albicans. nih.govresearchgate.netmdpi.com Certain Schiff base derivatives of adamantane have shown good activity against C. albicans. mdpi.com The table below provides an overview of the antimicrobial and antifungal activity of selected adamantane derivatives.
| Compound Type | Target Organism | Activity | Reference |
| Adamantane-containing thiazole derivatives | Gram-positive bacteria | Potent activity | nih.govresearchgate.netnih.gov |
| Adamantane-containing thiazole derivatives | Gram-negative bacteria | Broad-spectrum activity | nih.govresearchgate.netnih.gov |
| Adamantane-containing thiazole derivatives | Candida albicans | Potent antifungal activity | nih.govresearchgate.netnih.gov |
| Schiff base derivatives of adamantane | Candida albicans | Good activity (MIC = 62.5 µg/mL) | mdpi.com |
| Adamantane-appended amphiphiles | Methicillin-resistant Staphylococcus aureus (MRSA) | 86% inhibition | tandfonline.com |
| Adamantane-appended amphiphiles | Escherichia coli | 56% inhibition | tandfonline.com |
Therapeutic Potential Beyond Antiviral Properties
The adamantane cage is a key pharmacophore in medicinal chemistry. nih.gov Its incorporation into bioactive molecules can increase lipophilicity, which in turn modifies bioavailability and modulates therapeutic efficacy. nih.govresearchgate.net While first recognized for antiviral drugs like amantadine, research has expanded to explore the potential of adamantane derivatives in a variety of other therapeutic areas. nih.govnih.gov
Adamantane derivatives have demonstrated notable potential as hypoglycemic agents for the treatment of diabetes. nih.gov Certain derivatives function as insulin (B600854) secretagogues, stimulating the release of insulin. nih.gov The mechanism involves decreasing the K+ permeability of the β-cell membrane, which leads to depolarization. This depolarization activates voltage-dependent Ca2+ channels, allowing an influx of Ca2+ that ultimately triggers insulin release. nih.gov
Research has shown that the amino group on the adamantane structure is crucial for this activity. For instance, 1-adamantanamine and 2-adamantanamine were found to be potent in stimulating insulin release. nih.gov In contrast, replacing the amino group with a carboxyl or hydroxyl group significantly diminished or eliminated this effect. nih.gov
Several adamantane-based drugs are now used clinically as oral hypoglycemic agents for treating type 2 diabetes, acting through the inhibition of dipeptidyl peptidase IV (DPP-IV). nih.gov Furthermore, novel adamantane-isothiourea hybrid derivatives have been synthesized and tested, with some showing a potent, dose-independent reduction of serum glucose levels in preclinical models. nih.gov
Table 1: Effect of Adamantane Derivatives on Insulin Release
| Compound | Functional Group | Effect on Insulin Release |
|---|---|---|
| 1-Adamantanamine | Amino | Potent stimulation nih.gov |
| 2-Adamantanamine | Amino | Potent stimulation nih.gov |
| 1-Adamantanecarboxylic acid | Carboxyl | Decreased effectiveness (~65%) nih.gov |
The rigid and lipophilic structure of the adamantane moiety makes it a valuable component in designing drugs for neurological disorders, as it can enhance penetration of the blood-brain barrier and improve metabolic stability. mdpi.com
In the context of Alzheimer's Disease , adamantane derivatives have been explored extensively. Memantine, an aminoadamantane derivative, is an approved N-methyl-D-aspartate receptor (NMDAR) blocker used for symptomatic therapy of the disease. nih.govnih.gov Research has focused on creating novel adamantane derivatives that can act as multi-target agents. mdpi.com For example, myrtenal–adamantane conjugates have been shown to restore memory in animal models of dementia by inhibiting acetylcholinesterase and exhibiting antioxidant properties. mdpi.comnih.gov Other research has focused on developing aminoadamantane derivatives that can inhibit the aggregation of amyloid-beta (Aβ), a key pathological feature of Alzheimer's. uwaterloo.ca One study identified a potent Aβ40 inhibitor, 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide, with an IC50 of 0.4 μM. uwaterloo.ca
For Multiple Sclerosis (MS) , amantadine has been investigated for its potential to alleviate symptoms. A Phase 3 clinical trial (INROADS) evaluated an extended-release formulation of amantadine (ADS-5102) for its effect on walking impairment in people with MS. nih.gov The study met its primary endpoint, with a significantly greater proportion of participants taking 274 mg of ADS-5102 showing a meaningful improvement in walking speed compared to placebo. nih.gov
Table 2: Examples of Adamantane Derivatives in Neurological Research
| Derivative/Drug | Target/Mechanism | Neurological Application | Key Finding |
|---|---|---|---|
| Memantine | NMDAR Blocker | Alzheimer's Disease | FDA-approved symptomatic treatment. nih.gov |
| Myrtenal-adamantane conjugates | AChE Inhibition, Antioxidant | Alzheimer's-type Dementia | Restored memory in rat models. mdpi.comnih.gov |
| 4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide | Aβ Aggregation Inhibition | Alzheimer's Disease | Potent Aβ40 inhibitor (IC50 = 0.4 μM). uwaterloo.ca |
The sigma-2 receptor (S2R), now identified as TMEM97, is a protein linked to several diseases, including cancer and Alzheimer's disease. mdpi.com It is considered a potential biomarker for the proliferative status of tumors. mdpi.com Ligands that bind to the sigma-2 receptor can modulate disease states and are of therapeutic interest. mdpi.com Research has led to the identification of novel bivalent sigma-2 receptor ligands with high affinity and selectivity. For instance, the compound MAM03055A was found to have a 60-fold selectivity for the sigma-2 receptor over the sigma-1 receptor, with a Ki of 55.9 ± 4.2 nM for the sigma-2 receptor. nih.gov The development of such selective ligands is a key area of research for potential therapeutic applications in neurodegenerative diseases.
Inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. mdpi.comnih.gov Several adamantane-based derivatives have been designed and synthesized to act as AChE inhibitors. nih.gov Studies on adamantyl-based esters showed that their inhibitory activity is influenced by the type and position of substituents on an associated phenyl ring. nih.gov For example, compound 2e, with a 2,4-dichloro electron-withdrawing substituent, was the most potent AChE inhibitor in one study, with an IC50 value of 77.15 µM. nih.gov Molecular docking studies suggest these compounds bind to the peripheral anionic sites of the AChE enzyme. nih.gov As mentioned previously, myrtenal-adamantane conjugates also demonstrated significant AChE-inhibitory activity in the cortex of animal models. nih.gov
Neurological Applications (e.g., Alzheimer's Disease, Multiple Sclerosis)
Drug Discovery and Development
The adamantane moiety is a privileged structure in drug discovery, valued for its unique three-dimensional, rigid, and lipophilic nature. researchgate.netnih.gov These properties can confer improved metabolic stability and favorable pharmacokinetic profiles to drug candidates. mdpi.comub.edu
Adamantane-1,3-diamine and other adamantane derivatives serve as versatile scaffolds for the synthesis of novel therapeutic agents targeting a wide range of diseases. uwaterloo.ca The rigid cage structure allows for precise spatial orientation of functional groups, which is critical for specific interactions with biological targets like enzyme active sites or receptor binding pockets. Its structure is easily modified, allowing chemists to develop libraries of compounds for screening. uwaterloo.ca This has led to the development of adamantane-containing compounds with diverse biological activities, including antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net The adamantane scaffold is a key component in the development of Tdp1 inhibitors, which could enhance the efficacy of certain anticancer drugs, and in creating multi-target ligands for complex neurodegenerative disorders. mdpi.commdpi.com
Lead Compound Identification and Optimization
While specific instances of Adamantane-1,3-diamine dihydrochloride itself being reported as a primary lead compound are not extensively documented in publicly available research, its structural motif is highly relevant to the principles of lead identification and optimization. A lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetics. The adamantane-1,3-diamine scaffold offers a robust framework for systematic modification to address these shortcomings.
The process of optimizing a lead compound based on this scaffold would involve several strategic chemical modifications. The two primary amino groups serve as versatile handles for derivatization, allowing chemists to explore a wide chemical space. For instance, these amines can be acylated, alkylated, or used to form Schiff bases, introducing a variety of functional groups to probe interactions with biological targets.
Key Optimization Strategies:
Derivatization of Amino Groups: The two amino groups can be independently or dually functionalized. This allows for the creation of symmetrical or asymmetrical derivatives, which can be crucial for optimizing binding affinity and selectivity for a specific biological target.
Introduction of Pharmacophores: Known pharmacophoric moieties can be attached to the amino groups to direct the molecule to a specific class of receptors or enzymes. The adamantane cage acts as a bulky, lipophilic anchor that can position these groups for optimal interaction.
Modulation of Physicochemical Properties: The lipophilicity of the adamantane core can be balanced by introducing polar groups to the amine functions. This strategy is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, turning a potential lead into a viable drug candidate.
The following table illustrates a hypothetical lead optimization pathway starting from the adamantane-1,3-diamine scaffold, showing how structural modifications could be used to improve key drug-like properties.
| Compound | Modification from Core Scaffold | Objective of Modification | Potential Outcome |
| Core Scaffold | Adamantane-1,3-diamine | - | Initial hit with low potency |
| Derivative A | Mono-acetylation of one amino group | Increase hydrogen bonding potential | Improved target binding affinity |
| Derivative B | Di-alkylation with small alkyl chains | Increase lipophilicity | Enhanced membrane permeability |
| Derivative C | Attachment of a phenyl ring via an amide bond | Introduce aromatic interactions | Increased potency and selectivity |
| Derivative D | Attachment of a polar sulfonyl group | Improve aqueous solubility | Better pharmacokinetic profile |
Structure-Activity Relationship (SAR) in Drug Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound correlates with its biological activity. The rigid nature of the adamantane-1,3-diamine scaffold is particularly advantageous for SAR studies because it reduces the number of possible conformations, making it easier to correlate structural changes with changes in activity.
Derivatives of the adamantane-1,3-diamine core can be synthesized to systematically probe the structural requirements for a given biological effect. Key aspects that can be investigated include:
Importance of Diamine Spacing: The fixed 1,3-positioning of the amino groups creates a specific distance and geometric relationship between any substituents attached to them. This fixed orientation is critical for understanding the spatial requirements of the target's binding site.
Impact of Substituent Properties: A library of derivatives can be created by varying the electronic properties (electron-donating vs. electron-withdrawing), steric bulk (small vs. large), and lipophilicity (hydrophilic vs. hydrophobic) of the substituents on the amino groups. The resulting SAR data can be used to build a pharmacophore model, which is a three-dimensional map of the essential features required for biological activity.
The table below presents a hypothetical SAR study for a series of adamantane-1,3-diamine derivatives designed to inhibit a specific enzyme.
| Compound ID | Substituent (R) on N,N' | Steric Bulk | Electronic Effect | Relative Potency (IC₅₀) |
| 1 | -H | Small | Neutral | 100 µM |
| 2 | -CH₃ | Small | Electron-donating | 50 µM |
| 3 | -C(O)CH₃ | Medium | Electron-withdrawing | 10 µM |
| 4 | -C₆H₅ | Large | Neutral | 75 µM |
| 5 | -SO₂CH₃ | Medium | Strong electron-withdrawing | 5 µM |
This data is illustrative and intended to demonstrate SAR principles.
Drug Delivery Systems
The unique physicochemical properties of the adamantane cage make it a valuable component in the design of advanced drug delivery systems. Research indicates that Adamantane-1,3-diamine is being investigated for such applications due to its favorable pharmacokinetic characteristics. The adamantane moiety can be used in two primary ways: as a building block for creating carrier molecules like dendrimers, or as a supramolecular anchor that leverages its lipophilicity and ability to form strong host-guest interactions. pensoft.net
Applications in Drug Delivery:
Liposomal Drug Delivery: The high lipophilicity of the adamantane core allows it to act as a robust anchor, embedding itself within the lipid bilayer of liposomes. pensoft.net By attaching a therapeutic agent or a targeting ligand to the adamantane-1,3-diamine scaffold, the resulting conjugate can be stably incorporated into the liposome (B1194612) surface. This approach can be used to create targeted drug delivery vehicles that recognize and bind to specific cells or tissues.
Host-Guest Complexation with Cyclodextrins: Adamantane is a classic "guest" molecule that fits perfectly into the hydrophobic cavity of cyclodextrins, which are cyclic oligosaccharides. This interaction is highly specific and forms a strong, non-covalent bond. Adamantane-1,3-diamine can be attached to a drug, and this conjugate can then be complexed with a cyclodextrin-modified polymer or nanoparticle. This system can be designed to release the drug in response to specific stimuli, providing a mechanism for controlled drug release.
Core for Dendrimer Construction: The two amine groups of adamantane-1,3-diamine provide ideal attachment points for the layer-by-layer synthesis of dendrimers. Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. Using adamantane-1,3-diamine as the central core results in a dendrimer with a lipophilic center and a periphery that can be functionalized with drugs, targeting moieties, or solubilizing groups.
The following table summarizes the roles of the adamantane-1,3-diamine scaffold in different drug delivery systems.
| Delivery System | Role of Adamantane-1,3-diamine Scaffold | Mechanism of Action | Potential Advantage |
| Liposomes | Lipophilic Anchor | The adamantane cage inserts into the lipid bilayer, anchoring attached molecules to the liposome surface. | Stable surface functionalization for targeted delivery. |
| Cyclodextrin (B1172386) Complexes | High-Affinity Guest | Forms a strong inclusion complex with the cyclodextrin host, linking the drug to a larger carrier system. | Controlled, stimulus-responsive drug release. |
| Dendrimers | Central Core | Serves as the starting point for the symmetric, branched growth of the dendrimer structure. | Creates a well-defined nanocarrier with a high drug-loading capacity. |
Vii. Material Science and Polymer Chemistry Applications
Synthesis of High-Performance Polymers
The bulky and rigid nature of the adamantane (B196018) moiety makes Adamantane-1,3-diamine (B81992) dihydrochloride (B599025) a valuable monomer in the synthesis of high-performance polymers with exceptional thermal and mechanical properties.
Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. nih.gov The incorporation of the adamantane unit into the polyimide backbone, through the use of diamines like 1,3-bis(4-aminophenyl) adamantane, significantly enhances these properties. acs.org Adamantane-containing polyimides exhibit remarkably high glass transition temperatures (Tg), often ranging from 285 to 440 °C, indicating their ability to maintain structural integrity at elevated temperatures. acs.org
The synthesis of these polyimides typically involves a two-stage process. First, the Adamantane-1,3-diamine is reacted with an aromatic dianhydride to form a poly(amic acid) precursor. This is followed by a cyclization step, usually through thermal or chemical means, to form the final polyimide. The resulting polymers are often amorphous and can be processed into tough, flexible films.
The table below summarizes the thermal and mechanical properties of various polyimides synthesized using adamantane-containing diamines.
Table 1: Thermal and Mechanical Properties of Adamantane-Based Polyimides
| Dianhydride | Adamantane Diamine | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| Pyromellitic dianhydride (PMDA) | 1,3-bis(4-aminophenyl)adamantane (ADMDA) | 330 | 113.5 | 2.2 | 12.5 |
| 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | 1,3-bis(4-aminophenyl)adamantane (ADMDA) | 295 | 105.2 | 2.1 | 10.1 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | 1,3-bis(4-aminophenyl)adamantane (ADMDA) | 262 | 95.8 | 2.0 | 8.2 |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 1,3-bis(4-aminophenyl)adamantane (ADMDA) | 232 | 88.2 | 2.0 | 5.6 |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 1,3-bis(4-aminophenyl)adamantane (ADMDA) | 280 | 101.4 | 2.1 | 9.5 |
| Hexafluoroisopropylidene)diphthalic anhydride (6FDA) & 3,3 ′ ,4,4 ′ -biphenyltetracarboxylic dianhydride (BPDA) | Adamantane-1,3-diamine (DAA) & 2,2 ′ -Bis(trifluoromethyl)benzidine (TFMB) | 374 | >145 | - | - |
The incorporation of adamantane units into polymer chains has a profound impact on their strength and durability. The rigid, bulky, and diamondoid structure of adamantane introduces significant steric hindrance, which restricts the mobility of polymer chains. This restriction in chain movement leads to a substantial increase in the polymer's glass transition temperature (Tg), a key indicator of thermal stability. nih.gov
Furthermore, the adamantane cage disrupts the regular packing of polymer chains, leading to an increase in free volume. This altered morphology can enhance solubility without compromising thermal stability. The inherent rigidity of the adamantane structure also contributes directly to the stiffness and mechanical strength of the resulting polymer. Polymers containing adamantane often exhibit higher tensile strength and modulus compared to their non-adamantane-containing counterparts. This combination of enhanced thermal stability and mechanical robustness makes adamantane-based polymers highly durable and suitable for applications in demanding environments.
Advanced Materials Production
Adamantane-1,3-diamine dihydrochloride is a key component in the fabrication of a variety of advanced materials, including nanomaterials, composites, and materials for electronic applications, owing to the unique properties conferred by the adamantane cage.
The incorporation of adamantane-based polymers into nanocomposites can lead to materials with significantly improved properties. For instance, adamantane-functionalized graphene oxide has been used as a nanofiller in polyimide matrices. researchgate.net The adamantane groups can improve the dispersion of the graphene oxide within the polymer and enhance the interfacial adhesion between the filler and the matrix, leading to composites with superior mechanical and thermal properties. researchgate.net
The addition of nanoparticles, such as clay, to adamantane-containing polyimides has also been shown to enhance their properties. These nanocomposites can exhibit increased tensile modulus and thermal stability compared to the pristine polymer. researchgate.net
Table 2: Properties of Adamantane-Polyimide Nanocomposites
| Polymer Matrix | Nanofiller | Filler Loading (wt%) | Tensile Modulus (GPa) | Glass Transition Temperature (Tg) (°C) |
|---|---|---|---|---|
| BPDA/PDA Polyimide | Organically Modified Montmorillonite (OMMT) | 2 | 12.1 | Increased |
| PMDA/ODA Polyimide | Organically Modified Montmorillonite (OMMT) | 2 | 6.2 | - |
| Polyimide | Amine-functionalized graphene oxide (PPD-GO) | 0.3 | Enhanced by 26.9% | Increased by 9 |
| Polyimide | Amine-functionalized graphene oxide (ODA-GO) | 0.3 | Enhanced by 23.2% | Increased by 17.5 |
The unique molecular structure of adamantane makes polymers derived from this compound particularly attractive for applications in electronics and materials science. The bulky adamantane cage introduces significant free volume into the polymer matrix, which can lead to a reduction in the material's dielectric constant. researchgate.net Low-dielectric constant materials are crucial for the fabrication of high-speed integrated circuits, as they help to reduce signal delay and crosstalk. rsc.org
Polymers containing adamantane have been shown to exhibit low dielectric constants, in some cases as low as 2.26, which is significantly lower than that of traditional materials like FR-4. acs.orgntu.edu.tw This property, combined with their excellent thermal stability, makes them promising candidates for use as interlayer dielectrics, substrates for flexible electronics, and in high-frequency communication devices. rsc.org
Table 3: Dielectric Properties of Adamantane-Containing Polymers
| Polymer System | Frequency | Dielectric Constant (Dk) | Dielectric Loss (Df) |
|---|---|---|---|
| Polyurethane Acrylate with 1,3-adamantanediol | 10 GHz | 2.26 | 0.018 |
| Benzocyclobutene-based polymer with adamantane and fluorobenzene | 10 GHz | 2.58 | 1.94 x 10⁻³ |
| Polyimide from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane and 6FDA | 1 MHz | 2.77 | - |
| Polyimide from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane and BPDA | 1 MHz | 2.85 | - |
| Polyimide from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane and ODPA | 1 MHz | 2.91 | - |
Membrane Technology Applications
Polymers derived from this compound have shown significant promise in membrane technology, particularly for gas separation applications. The rigid and contorted structure of the adamantane unit disrupts polymer chain packing, creating a higher fractional free volume. This increased free volume facilitates the transport of gas molecules through the membrane, leading to higher permeability.
Adamantane-based polymers of intrinsic microporosity (PIMs) have been developed that exhibit both high permeability and good selectivity for various gas pairs, such as CO₂/CH₄ and O₂/N₂. nih.gov These properties are highly desirable for applications in natural gas purification, carbon capture, and air separation. The incorporation of adamantane into the polymer backbone provides a strategy to overcome the typical trade-off between permeability and selectivity that is observed in conventional polymer membranes. mdpi.com
Table 4: Gas Separation Performance of Adamantane-Based Membranes
| Polymer | Gas Pair | Permeability (Barrer) | Selectivity |
|---|---|---|---|
| 6FDA-DAM:DABA (3:1) Polyimide | CO₂/CH₄ | 147.4 (CO₂) | 47.5 |
| PIM-PI-EA | O₂/N₂ | - | - |
| PIM-PI-EA | H₂/N₂ | - | - |
| PIM-PI-EA | CO₂/CH₄ | - | - |
| PIM-PI-EA | CO₂/N₂ | - | - |
| HCPs/PI MMM (0.04 wt% HCPs) | CO₂/CH₄ | 105.85 (CO₂) | 15.67 |
| HCPs/PI MMM (0.04 wt% HCPs) | O₂/N₂ | 24.03 (O₂) | 3.00 |
Development of Optically Transparent (Co)polyimides
Adamantane-containing diamines are instrumental in synthesizing semi-alicyclic polyimides with exceptional optical transparency and high thermal stability. rsc.org The incorporation of the bulky, non-aromatic adamantane structure disrupts the formation of charge-transfer complexes (CTCs) between polymer chains, which are a primary cause of color in traditional aromatic polyimides. researchgate.netresearchgate.net This disruption leads to polymers with low color intensity and high transparency in the visible light spectrum, making them suitable for optoelectronic applications like flexible display substrates. rsc.orgresearchgate.net Polyimides derived from adamantane diamines can exhibit transmittance values greater than 80% at a wavelength of 400 nm and high glass transition temperatures (Tg) ranging from 285°C to 440°C. rsc.org
The strategic placement of substituent groups, such as methyl groups, on the diamine monomer has a significant impact on the final properties of the polyimide. Research comparing polyimides made from 1,3-bis(4-aminophenyl) adamantane with those from 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane reveals the profound effect of methylation. rsc.org
The presence of bulky methyl groups enhances the steric hindrance, which further prevents close packing of the polymer chains. rsc.orgijche.com This leads to a more disordered or amorphous polymer structure. ijche.com The increased amorphization and reduced intermolecular interactions result in several beneficial changes:
Improved Optical Properties: The disruption of chain packing further inhibits CTC formation, leading to better optical transparency and lower yellowness indices. rsc.org
Higher Glass Transition Temperature (Tg): The enhanced chain rigidity contributes to higher thermal stability. rsc.org
Increased Solubility: The less-ordered structure allows solvent molecules to penetrate more easily, improving the polymer's solubility in common organic solvents. ijche.comexlibrisgroup.com
Quantum-chemical calculations, particularly density functional theory (DFT), serve as powerful tools for predicting and understanding the optical properties of polyimides before their synthesis. exlibrisgroup.comtaylorfrancis.com These computational methods can estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer's repeating unit. researchgate.net
The energy difference between HOMO and LUMO (the ΔE value or band gap) correlates directly with the optical properties of the material. researchgate.net A larger band gap generally corresponds to lower absorption in the visible spectrum and thus higher transparency and less color. By calculating these values, researchers can predict how modifications to the chemical structure, such as the introduction of adamantane units or methyl groups, will affect the polymer's optical characteristics. researchgate.netrsc.org This predictive capability allows for the targeted design of new (co)polyimides with enhanced transparency, reducing the time and cost associated with experimental trial-and-error. taylorfrancis.comresearchgate.net
Table 2: Properties of Adamantane-Based Optically Transparent Polyimides
| Polyimide Series | Key Structural Feature | Glass Transition Temp. (Tg) | Optical Transparency (@400nm) | Key Benefit | Reference |
|---|---|---|---|---|---|
| Adamantane-based PI | Alicyclic adamantane unit | 285 - 440 °C | > 80% | High thermal stability and transparency | rsc.org |
| Fluorinated Adamantane Copolyimide | Alicyclic structure and -CF₃ groups | 332 - 352 °C | > 90% | Excellent optical properties and solubility | researchgate.net |
| Methyl-substituted Adamantane PI | Bulky methyl groups | Higher than unsubstituted version | Improved transparency | Reduced chain interactions, enhanced amorphization | rsc.org |
Viii. Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The continued exploration of innovative synthetic routes is crucial for enhancing the accessibility and applicability of adamantane-1,3-diamine (B81992) dihydrochloride (B599025) and its derivatives. Future efforts are expected to focus on environmentally benign methodologies and sophisticated functionalization strategies that offer precise control over the molecular architecture.
The principles of green chemistry are increasingly guiding the development of new synthetic processes. Future research into the synthesis of adamantane-1,3-diamine dihydrochloride is anticipated to align with these principles, aiming to reduce environmental impact and improve efficiency. Key areas of exploration will likely include:
Solvent-Free and Alternative Solvent Systems: A shift away from conventional volatile organic solvents towards solvent-free reaction conditions or the use of greener solvents like water or ionic liquids is a promising avenue. mdpi.com Mechanochemical methods, such as grinding, have shown potential for the synthesis of N-substituted amines and other heterocyclic compounds without the need for solvents, often resulting in shorter reaction times and high yields. mdpi.comchemijournal.com
Catalytic Innovations: The development of novel, highly efficient, and recyclable catalysts will be central to sustainable synthesis. This includes exploring enzymatic methods, which can offer high selectivity and operate under mild conditions. For instance, lipases have been successfully employed for amide bond formation in green solvents, a methodology that could be adapted for creating derivatives of adamantane-1,3-diamine. nih.gov
Renewable Starting Materials: While adamantane (B196018) is traditionally derived from petroleum feedstocks, future research may investigate pathways from renewable bio-based resources to produce adamantane precursors or related cage compounds. rsc.orgrsc.org This would significantly enhance the sustainability profile of its derivatives.
| Green Chemistry Approach | Potential Benefit for Adamantane-1,3-diamine Synthesis |
| Mechanochemistry (Grinding) | Reduces or eliminates solvent use, potentially lowering waste and energy consumption. chemijournal.com |
| Enzymatic Catalysis | Offers high selectivity under mild reaction conditions, minimizing byproducts. nih.gov |
| Aqueous-Based Processes | Replaces hazardous organic solvents with water, improving safety and environmental impact. mdpi.com |
| Use of Renewable Feedstocks | Decreases reliance on fossil fuels for the synthesis of the adamantane core. rsc.org |
The adamantane cage possesses two types of C-H bonds: tertiary at the bridgehead positions (1, 3, 5, and 7) and secondary at the methylene (B1212753) bridges. Given that the 1 and 3 positions are already occupied in adamantane-1,3-diamine, future research will focus on the selective functionalization of the remaining bridgehead and methylene positions. A significant challenge lies in activating the strong C-H bonds of the adamantane scaffold. nih.govresearchgate.net
Future strategies are expected to involve:
Directed C–H Functionalization: Employing directing groups to guide catalysts to specific C-H bonds will be a key strategy for achieving high regioselectivity. nih.gov This would allow for the precise installation of additional functional groups, leading to complex and multifunctional adamantane derivatives.
Catalyst-Controlled Selectivity: The development of sophisticated catalysts that can distinguish between the electronically similar but sterically different C-H bonds of the adamantane cage is a major goal. chemrxiv.orgchemrxiv.org Recent advances have shown that catalyst design, including the use of specific ligands or photocatalytic systems, can influence which C-H bond is functionalized. chemrxiv.orgchemrxiv.org This opens the door to creating a wider range of tailored adamantane-1,3-diamine derivatives.
Radical-Based Functionalization: Radical intermediates have proven useful in the functionalization of adamantane's strong C-H bonds. nih.gov Future research will likely explore new methods for generating and controlling radical reactions to achieve selective introduction of various functional groups, such as alkyl, aryl, or carbonyl moieties. nih.govrsc.org
Advanced Spectroscopic and Structural Characterization
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is essential for designing new materials and molecules with desired properties. Future work will leverage advanced analytical techniques to gain deeper insights.
While the adamantane cage is famously rigid, the amine substituents and their interactions with the surrounding environment can exhibit dynamic behavior. Future research will focus on:
Dynamic NMR Spectroscopy: Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes. nih.gov Such studies on this compound and its derivatives could reveal information about the rotation of substituents, intermolecular interactions, and conformational exchange processes in both solution and the solid state. nih.govresearchgate.net
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. Future research will undoubtedly apply this technique to:
Novel Derivatives: As new derivatives of adamantane-1,3-diamine are synthesized, X-ray crystallography will be indispensable for confirming their molecular structure, stereochemistry, and conformation. nih.govacs.org
Supramolecular Assemblies and Complexes: Adamantane-1,3-diamine can act as a ligand in coordination chemistry or as a building block in supramolecular assemblies. High-resolution structural analysis will be critical for understanding the nature of metal-ligand bonding, hydrogen bonding networks, and crystal packing forces that govern the formation of these complex architectures. nih.govupc.edu The data obtained can reveal subtle structural features, such as bond lengths and angles, providing insight into steric and electronic effects. wikipedia.org
Refinement of Computational Models
Computational chemistry offers a powerful complement to experimental work, providing insights into molecular properties and reactivity that can be difficult to obtain through experimentation alone. Future research will focus on refining computational models to more accurately predict the behavior of this compound and its derivatives.
Key areas for development include:
Expansion of Biological Applications
The inherent biological activity of the adamantane scaffold presents numerous opportunities for developing new therapeutic and diagnostic agents. Future research is expected to explore novel applications in treating emerging diseases and developing more targeted medical interventions.
The adamantane framework has a history of being a key component in antiviral drugs. researchgate.net Future research will likely investigate the potential of this compound and its derivatives against a broader range of viral pathogens, including emerging and re-emerging viruses. nih.gov The unique, rigid structure of adamantane allows it to interact with molecular targets that are often considered "undruggable" by conventional small molecules. o2hdiscovery.co This opens up possibilities for developing therapies for diseases that currently lack effective treatments. For example, adamantane derivatives could be designed to disrupt protein-protein interactions or bind to allosteric sites on enzymes, offering new strategies for therapeutic intervention. Research in this area will involve high-throughput screening of adamantane-based compound libraries against novel biological targets.
The lipophilic nature and rigid structure of the adamantane cage make it an excellent anchor for targeted drug delivery systems. pensoft.netmdpi.com Future research will focus on incorporating this compound into sophisticated delivery platforms, such as liposomes, dendrimers, and nanoparticles, to enhance the targeted delivery of therapeutic agents to specific cells or tissues. researchgate.netpensoft.netresearchgate.net This approach can improve drug efficacy while minimizing off-target side effects. Furthermore, the adamantane scaffold can be functionalized with imaging agents or probes for the development of novel diagnostic tools. For instance, adamantane derivatives could be designed to selectively bind to biomarkers of disease, enabling early detection and monitoring of various pathological conditions.
Table 2: Adamantane-Based Drug Delivery Systems
| Delivery System | Role of Adamantane | Potential Application |
|---|---|---|
| Liposomes | Hydrophobic anchor in the lipid bilayer | Targeted drug delivery |
| Cyclodextrins | Guest molecule in the host-guest complex | Enhanced drug solubility and stability |
Innovation in Materials Science
The rigid, three-dimensional structure of adamantane provides a unique building block for the creation of advanced materials with novel properties. Future research in materials science will explore the use of this compound in designing next-generation materials.
This compound can serve as a versatile monomer or cross-linking agent in the synthesis of new polymers and materials. Its rigid and bulky nature can impart enhanced thermal stability, mechanical strength, and specific optical properties to the resulting materials. rsc.orgwikipedia.org Future research will focus on the rational design of adamantane-based polymers with tailored properties for a wide range of applications, including high-performance plastics, coatings, and advanced composites. researchgate.net The incorporation of the adamantane cage into metal-organic frameworks (MOFs) and other porous materials is another promising area of investigation, with potential applications in gas storage, separation, and catalysis. researchgate.net The ability to precisely control the architecture and functionality of these materials at the molecular level will be key to unlocking their full potential. rsc.org
Integration into Nanotechnology and Supramolecular Systems
The unique structural characteristics of this compound, namely its rigid diamondoid cage and the precise 1,3-disposition of its amino functional groups, position it as a highly promising building block for advanced applications in nanotechnology and supramolecular chemistry. ontosight.airesearchgate.net The inherent stability, high symmetry, and lipophilicity of the adamantane core, combined with the reactive potential of the diamine functionalities, offer vast possibilities for the rational design of complex, functional systems. nih.govresearchgate.net
In the realm of nanotechnology , adamantane-1,3-diamine serves as a key monomer in the fabrication of advanced materials. A significant application is its use in constructing polyamide loose nanofiltration (LNF) membranes. The rigid and bulky nature of the adamantane cage, when incorporated into a polymer backbone, creates membranes with high porosity and thermal stability. This structural role is crucial for developing next-generation filtration systems with enhanced selectivity and performance. Future research is poised to explore its use in creating other nanostructured materials, such as metal-organic frameworks (MOFs) or porous organic polymers (POPs), where the rigid diamine can act as a well-defined structural node, leading to materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
The integration of adamantane-1,3-diamine into drug delivery systems also represents a significant area of future development. The adamantane moiety is well-known for its ability to anchor molecules into the lipid bilayers of liposomes and to form strong host-guest complexes. nih.govmdpi.com By functionalizing nanoparticles or drug carriers with adamantane-1,3-diamine, researchers can improve drug loading, stability, and targeting. The diamine groups provide convenient handles for conjugating therapeutic agents or targeting ligands, while the adamantane core can facilitate membrane interaction or act as a guest molecule in more complex delivery vehicles. nih.gov
In supramolecular chemistry , the adamantane cage is a classic guest molecule for various macrocyclic hosts, most notably cyclodextrins and cucurbiturils, due to strong hydrophobic and van der Waals interactions. nih.govmdpi.com this compound leverages this property, acting as a bifunctional linker that can bridge two host molecules or be incorporated into larger self-assembled structures. The defined tetrahedral geometry of the 1,3-disubstituted adamantane scaffold ensures a predictable and rigid orientation of appended molecules, making it an ideal component for constructing complex supramolecular architectures like rotaxanes, catenanes, and self-healing polymers. researchgate.netnih.gov The dihydrochloride salt form enhances its solubility in aqueous systems, which is often advantageous for studying host-guest interactions and self-assembly in biological contexts.
Future perspectives involve using adamantane-1,3-diamine as a fundamental component in molecular machines and smart materials. By combining its rigid spacing capabilities with its affinity for host molecules, it is possible to design systems that respond to external stimuli (e.g., pH, light, or specific analytes), leading to controlled changes in material properties or mechanical motion at the molecular level.
Interactive Data Table: Applications in Nanotechnology and Supramolecular Systems
| Application Area | Role of Adamantane-1,3-diamine | Key Research Findings/Potential |
| Nanotechnology | ||
| Nanofiltration Membranes | Structural monomer in polyamide synthesis. | Creates membranes with high porosity and stability due to the rigid cage structure. |
| Drug Delivery Systems | Anchor/linker for nanoparticles and liposomes. | The adamantane core enhances lipophilicity and membrane interaction, while amino groups allow drug conjugation. nih.govmdpi.com |
| Porous Materials (MOFs, POPs) | Rigid organic linker or node. | Potential to create materials with precisely defined pore structures for catalysis and separation. |
| Supramolecular Chemistry | ||
| Host-Guest Chemistry | High-affinity guest for macrocycles (e.g., cyclodextrins). | Forms stable inclusion complexes, acting as a supramolecular "glue". nih.govmdpi.com |
| Supramolecular Polymers | Bifunctional, rigid linker. | Connects monomer units via non-covalent interactions to form ordered, responsive, and self-healing materials. |
| Molecular Machines | Structural scaffold for moving parts. | The rigid, well-defined geometry is ideal for constructing components with predictable motion. researchgate.net |
Q & A
Q. What are the critical safety precautions for handling Adamantane-1,3-diamine dihydrochloride in laboratory settings?
- Methodological Answer: Based on GHS classifications for structurally similar adamantane derivatives (e.g., acute toxicity, skin/eye irritation), researchers should:
- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, to avoid direct contact .
- Work in a ventilated fume hood to prevent inhalation of dust or vapors, as adamantane derivatives often require respiratory protection (e.g., EN 143-certified masks) .
- Implement emergency protocols for spills, such as using absorbent materials and avoiding water to prevent dispersion .
- Store the compound in airtight containers away from heat sources due to flammability risks .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer: Synthesis typically involves:
- Amination of adamantane precursors : Reacting 1,3-dibromoadamantane with ammonia or hydrazine under controlled pH (e.g., HCl-mediated conditions) to form the diamine, followed by dihydrochloride salt precipitation .
- Purification : Recrystallization from methanol/ethanol mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .
- Validation : Confirm structure via -NMR (e.g., adamantane proton signals at δ 1.6–2.1 ppm) and elemental analysis .
Q. Which analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer:
- HPLC with pre-column derivatization : Use reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance detection sensitivity. Optimize mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) to resolve peaks for the target compound and impurities (e.g., adamantane-1-amine byproducts) .
- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] for CHN·2HCl at m/z 217.1) .
Advanced Research Questions
Q. How can synthesis conditions be optimized to minimize byproducts in this compound production?
- Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side reactions like adamantane ring oxidation .
- Catalyst screening : Test transition metals (e.g., CuCl) to enhance amination efficiency. Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/hexane) .
- Temperature control : Maintain 50–60°C to balance reaction rate and thermal decomposition risks .
Q. How can impurities in this compound be identified and quantified?
- Methodological Answer:
- HPLC-MS/MS : Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Compare retention times and fragmentation patterns against synthetic standards (e.g., 1-adamantanamine hydrochloride) .
- Limit of detection (LOD) : Validate methods using spiked samples; typical LOD for adamantane derivatives is <0.1% w/w .
Q. How can thermodynamic data (e.g., ΔfH°solid) inform computational modeling of this compound?
- Methodological Answer:
- Density Functional Theory (DFT) : Input experimental enthalpy of formation (ΔfH°solid ≈ -450 kJ/mol for adamantane analogs) to calibrate computational models .
- Molecular dynamics (MD) simulations : Use sublimation enthalpy (ΔsubH ~90 kJ/mol) to predict stability under storage conditions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer:
- Enzyme inhibition assays : Test against lysine-specific demethylase 1 (LSD1) using fluorogenic substrates (e.g., H3K4me2 peptides). IC values <1 µM suggest therapeutic potential .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2) with dose ranges of 1–100 µM. Normalize results to positive controls (e.g., cisplatin) .
Q. How can structure-activity relationship (SAR) studies guide the design of Adamantane-1,3-diamine derivatives?
- Methodological Answer:
- Substituent modification : Introduce methyl or carboxyl groups at the 1- or 3-positions to assess effects on solubility and target binding. Compare with analogs like memantine hydrochloride .
- Pharmacophore mapping : Use X-ray crystallography or docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with LSD1’s FAD-binding site) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
